5-Methoxy-3-nitro-1,2-xylene
Description
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Properties
IUPAC Name |
5-methoxy-1,2-dimethyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-9(7(6)2)10(11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOJCEQCLYNEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646798 | |
| Record name | 5-Methoxy-1,2-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185207-25-4 | |
| Record name | 5-Methoxy-1,2-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methoxy-3-nitro-1,2-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Methoxy-3-nitro-1,2-xylene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related molecules and established chemical principles to offer a predictive but thorough analysis.
Core Chemical Properties
This compound, also known by its synonyms 5-Methoxy-1,2-dimethyl-3-nitrobenzene and 3,4-Dimethyl-5-nitroanisole, is a nitroaromatic compound. Its core structure consists of a benzene ring substituted with two methyl groups, a methoxy group, and a nitro group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 185207-25-4 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 181.19 g/mol | --INVALID-LINK--[2] |
| Purity | ≥95% | --INVALID-LINK--[1] |
| Appearance | Yellow solid or oil | Predicted based on related nitroaromatic compounds |
| Melting Point | Not available | --INVALID-LINK--[2] |
| Boiling Point | Not available | --INVALID-LINK--[2] |
| Density | 1.1 ± 0.1 g/cm³ | --INVALID-LINK-- (Predicted)[3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | Predicted based on related nitroaromatic compounds |
| InChI | InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-9(7(6)2)10(11)12/h4-5H,1-3H3 | --INVALID-LINK--[1] |
| InChI Key | UZOJCEQCLYNEPS-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| SMILES | CC1=C(C)C(=CC(=C1)OC)N(=O)=O | Predicted |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis would involve the reaction of 3,4-dimethylanisole with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The methoxy group and the two methyl groups are ortho-, para-directing activators. The nitration is expected to occur at the position most activated and sterically accessible.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from general procedures for the nitration of aromatic compounds.
Materials:
-
3,4-Dimethylanisole (1 equivalent)
-
Concentrated Nitric Acid (68%, 1.1 equivalents)
-
Concentrated Sulfuric Acid (98%, 2 equivalents)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 3,4-dimethylanisole to the cold sulfuric acid with continuous stirring.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate flask containing chilled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 3,4-dimethylanisole in sulfuric acid, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture slowly over crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product may be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | - Two singlets for the aromatic protons. - A singlet for the methoxy group protons (~3.8-4.0 ppm). - Two singlets for the methyl group protons (~2.2-2.5 ppm). |
| ¹³C NMR | - Six signals for the aromatic carbons. - A signal for the methoxy carbon (~55-60 ppm). - Two signals for the methyl carbons (~15-20 ppm). |
| IR Spectroscopy | - Aromatic C-H stretching (~3000-3100 cm⁻¹). - Aliphatic C-H stretching (~2850-2960 cm⁻¹). - Asymmetric and symmetric NO₂ stretching (~1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). - C-O stretching for the methoxy group (~1250 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 181. - Fragmentation pattern showing loss of NO₂, CH₃, and OCH₃ groups. |
Reactivity and Potential Applications in Drug Development
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the nitro group and the activated aromatic ring.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation would yield 5-Methoxy-3-amino-1,2-xylene, a potentially useful intermediate for the synthesis of more complex molecules.
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution, although the activating effect is not as strong as when the nitro group is ortho or para to a leaving group.
-
Electrophilic Aromatic Substitution: The aromatic ring is activated by the methoxy and methyl groups, but deactivated by the nitro group. Further electrophilic substitution would likely be directed by the existing substituents.
Caption: Key reactivity pathways for this compound.
Potential Applications in Drug Development
Currently, there is no direct evidence in the scientific literature of this compound being investigated for drug development purposes. A study on a similarly named but structurally distinct and more complex molecule, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, has shown activity against pancreatic cancer.[4][5] However, this should not be extrapolated to the simpler this compound.
The structural motifs present in this compound, namely the nitroaromatic and polysubstituted benzene rings, are found in various biologically active compounds. Nitroaromatic compounds are known to have a wide range of biological activities and are used as intermediates in the synthesis of dyes, agricultural chemicals, and pharmaceuticals.[2] The reduced form, 5-Methoxy-3-amino-1,2-xylene, could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications.
Safety Information
No specific safety data sheet (MSDS) is available for this compound. However, based on its chemical structure, it should be handled with the standard precautions for nitroaromatic compounds. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin. It is advisable to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fine chemical with potential as a synthetic intermediate. While direct experimental data on its properties and reactivity are scarce, this guide provides a robust, predictive overview based on established chemical principles and data from analogous compounds. Further research is required to fully characterize this molecule and explore its potential applications in medicinal chemistry and materials science.
References
- 1. 5-Methoxy-1,2-dimethyl-3-nitrobenzene | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. guidechem.com [guidechem.com]
- 4. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-Methoxy-3-nitro-1,2-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed synthesis pathway for 5-Methoxy-3-nitro-1,2-xylene, a potentially valuable intermediate in pharmaceutical and materials science research. The described methodology is based on established organic chemistry principles and analogous transformations reported in the scientific literature. This document offers comprehensive experimental protocols, tabulated physicochemical data for all relevant compounds, and a visual representation of the synthetic workflow.
Synthesis Strategy
The synthesis of this compound is proposed via a two-step reaction sequence starting from the commercially available 3,4-dimethylphenol. The pathway involves an initial O-methylation of the phenol to form 3,4-dimethylanisole, followed by a regioselective nitration to introduce the nitro group at the C5 position of the aromatic ring.
The regioselectivity of the final nitration step is directed by the activating methoxy group and the two methyl groups. The methoxy group is a strong ortho-, para-director. In the intermediate, 3,4-dimethylanisole, the para-position is blocked. The positions ortho to the methoxy group are C2 and C6. The C2 position is sterically hindered by the adjacent methyl group at C3. Therefore, electrophilic substitution is favored at the C6 and C5 positions. The C5 position is activated by the ortho-directing C4-methyl group and the para-directing C1-methoxy group, making it the most probable site for nitration.
Physicochemical Data of Reactants and Products
A summary of the key physical and chemical properties of the starting material, intermediate, and final product is presented in Table 1.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 3,4-Dimethylphenol | 95-65-8 | C₈H₁₀O | 122.16 | 65-68[1] | 227[1] | 0.983 (at 68°F)[2] | |
| 3,4-Dimethylanisole | 4685-47-6 | C₉H₁₂O | 136.19 | - | 200-201 | 0.974 (at 25°C) | |
| This compound | ![]() | 185207-25-4 | C₉H₁₁NO₃ | 181.19 | Not available | Not available | Not available |
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of 3,4-Dimethylanisole (Williamson Ether Synthesis)
This procedure outlines the methylation of 3,4-dimethylphenol using dimethyl sulfate.
Materials:
-
3,4-Dimethylphenol
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Anhydrous Potassium Carbonate (K₂CO₃)
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Dimethyl sulfate ((CH₃)₂SO₄)
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Acetone (anhydrous)
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Diethyl ether
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10% Sodium hydroxide (NaOH) solution
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,4-dimethylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with 10% NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dimethylanisole.
-
Purify the crude product by vacuum distillation to obtain pure 3,4-dimethylanisole.
| Reactant/Reagent | Molar Ratio | Typical Quantity |
| 3,4-Dimethylphenol | 1.0 | 10.0 g |
| Potassium Carbonate | 1.5 | 17.0 g |
| Dimethyl sulfate | 1.2 | 9.7 mL |
| Acetone | - | 150 mL |
Step 2: Synthesis of this compound (Nitration)
This procedure describes the nitration of 3,4-dimethylanisole using a mixture of nitric acid and sulfuric acid.
Materials:
-
3,4-Dimethylanisole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 3,4-dimethylanisole (1.0 eq) to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 5 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of 3,4-dimethylanisole in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
| Reactant/Reagent | Molar Ratio | Typical Quantity |
| 3,4-Dimethylanisole | 1.0 | 5.0 g |
| Conc. Sulfuric Acid | - | 25 mL |
| Conc. Nitric Acid | 1.1 | 2.6 mL |
Mandatory Visualizations
Synthesis Pathway
The overall synthetic route from 3,4-dimethylphenol to this compound is depicted below.
Caption: Synthesis pathway of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for a single synthetic step, including reaction setup, workup, and purification.
Caption: General experimental workflow for synthesis.
References
Spectroscopic Data for 5-Methoxy-3-nitro-1,2-xylene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-3-nitro-1,2-xylene, also known by its synonym 3,4-Dimethyl-5-nitroanisole and CAS number 185207-25-4, is a substituted aromatic nitro compound. Its molecular structure, featuring a methoxy group and a nitro group on a xylene backbone, makes it a molecule of interest in various chemical and pharmaceutical research areas. This technical guide aims to provide a comprehensive overview of the available spectroscopic data for this compound. However, a thorough search of scientific literature and chemical databases has revealed a significant lack of published experimental spectroscopic data for this compound.
Molecular Structure and Properties
The chemical structure of this compound is characterized by a benzene ring substituted with two methyl groups at positions 1 and 2, a nitro group at position 3, and a methoxy group at position 5.
Chemical Formula: C_9H_11NO_3_
Molecular Weight: 181.19 g/mol
Spectroscopic Data (Predicted)
In the absence of experimental data, computational methods can provide predicted spectroscopic information. These predictions are based on the molecular structure and can serve as a preliminary guide for experimental work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation. The expected proton and carbon environments are as follows:
-
¹H NMR: Signals are expected for the two aromatic protons, the methoxy group protons, and the two methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and methyl groups.
-
¹³C NMR: Resonances are anticipated for the six aromatic carbons, the methoxy carbon, and the two methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
-
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
-
Aliphatic C-H stretching (from methyl and methoxy groups): Expected in the 2850-3000 cm⁻¹ region.
-
Nitro group (NO₂) stretching: Strong asymmetric and symmetric stretching bands are characteristic, typically found around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.
-
C-O stretching (methoxy group): Anisole-type ethers usually show a strong band in the 1230-1270 cm⁻¹ region.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 181. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), methoxy group (OCH₃), and methyl groups (CH₃).
Experimental Protocols
Since no specific experimental data was found, detailed experimental protocols for the acquisition of spectroscopic data for this compound cannot be provided. However, standard procedures for obtaining NMR, IR, and mass spectra of organic compounds would be applicable.
-
NMR Spectroscopy: A sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.
-
IR Spectroscopy: The spectrum could be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film, a KBr pellet, or dissolved in a suitable solvent.
-
Mass Spectrometry: A mass spectrometer, typically coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system, would be used for analysis.
Data Presentation
As no quantitative experimental data could be retrieved, the presentation of data in tabular format is not possible at this time.
Visualization
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
An In-depth Technical Guide to 5-Methoxy-3-nitro-1,2-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 5-Methoxy-3-nitro-1,2-xylene, including its identifiers, chemical properties, and likely synthetic approaches. Due to its nature as a specialized chemical intermediate, publicly available experimental data is limited. This document compiles the available information and provides context for its application in a research and development setting.
Chemical Identifiers and Properties
This compound, also known by its synonyms 3,4-Dimethyl-5-nitroanisole and 5-methoxy-1,2-dimethyl-3-nitrobenzene, is a nitroaromatic compound.[1] Its core structure consists of a benzene ring substituted with two methyl groups (xylene), a methoxy group, and a nitro group.
Below is a summary of its key identifiers and predicted physicochemical properties. It is important to note that the boiling point and density are predicted values and have not been experimentally verified in the available literature.
| Identifier/Property | Value | Reference |
| CAS Number | 185207-25-4 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Synonyms | 5-Methoxy-1,2-dimethyl-3-nitro-benzene, 3,4-Dimethyl-5-nitroanisole | [1] |
| Predicted Boiling Point | 303.4 ± 37.0 °C | |
| Predicted Density | 1.148 ± 0.06 g/cm³ | |
| InChI | InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-9(7(6)2)10(11)12/h4-5H,1-3H3 | |
| InChI Key | UZOJCEQCLYNEPS-UHFFFAOYSA-N | |
| SMILES | CC1=C(C(=CC(=C1)OC)N(=O)=O)C |
Synthesis and Experimental Protocols
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound.
General Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the nitration of similar aromatic compounds and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool the starting material, 3,4-dimethylanisole, in a suitable solvent (e.g., dichloromethane or acetic anhydride) to a low temperature (typically 0 to -10 °C) using an ice-salt or dry ice/acetone bath.
-
Preparation of Nitrating Agent: Slowly add concentrated nitric acid to concentrated sulfuric acid in a separate flask, while cooling in an ice bath to maintain a low temperature.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the cooled solution of 3,4-dimethylanisole, ensuring the reaction temperature is carefully controlled and does not rise significantly. The rate of addition should be slow to prevent over-nitration and side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction. The product can then be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer should be washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.
Note: The regioselectivity of the nitration will be directed by the activating methoxy and methyl groups. The nitro group is expected to add to the positions ortho or para to the strongly activating methoxy group.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound (CAS 185207-25-4) is not widely available. However, as a nitroaromatic compound, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
Nitroaromatic compounds are often toxic and can be absorbed through the skin. They should be treated as potentially hazardous, and appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.
Applications in Research and Drug Development
Given its structure, this compound is most likely utilized as an intermediate in multi-step organic synthesis. The nitro group can be readily reduced to an amine, which is a common functional group in many biologically active molecules and pharmaceutical compounds. The presence of the methoxy and dimethyl groups allows for further functionalization and structural modification, making it a potentially useful building block for creating more complex molecular architectures.
Signaling Pathways and Workflows
There is no information available in the scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its role is primarily in synthetic chemistry rather than as a biologically active agent itself.
Conclusion
This compound is a specialized chemical for which detailed experimental data is scarce in the public domain. This guide provides a summary of its known identifiers, predicted properties, and a plausible synthetic route based on established chemical principles. Researchers and scientists working with this compound should exercise caution, perform small-scale trial reactions to optimize conditions, and handle the material with the assumption that it is hazardous, in line with the general properties of nitroaromatic compounds.
References
An In-depth Technical Guide to the Physical Characteristics of 5-Methoxy-3-nitro-1,2-xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known and predicted physical characteristics of the aromatic compound 5-Methoxy-3-nitro-1,2-xylene (CAS No. 185207-25-4). Due to the limited availability of experimentally determined data for this specific isomer, this document also includes comparative data from its close isomer, 5-methoxy-1,3-dimethyl-2-nitrobenzene, to provide researchers with valuable reference points. The guide covers molecular and physical properties, predicted spectral data, and standardized experimental protocols for the determination of these characteristics. This information is intended to support research and development activities, including synthesis, characterization, and potential applications in medicinal chemistry and materials science.
Introduction
This compound, also known as 3,4-dimethyl-5-nitroanisole, is a substituted aromatic nitro compound.[1][2] Its molecular structure, featuring a methoxy group and a nitro group on a xylene backbone, suggests its potential as an intermediate in organic synthesis. Aromatic nitro compounds are crucial precursors in the synthesis of amines, which are fundamental building blocks for pharmaceuticals, dyes, and polymers. The electronic properties conferred by the electron-donating methoxy group and the electron-withdrawing nitro group make this molecule a subject of interest for further functionalization and molecular design.
This guide aims to consolidate the available physical and chemical data for this compound and to provide standardized methodologies for its experimental characterization.
Molecular and Physical Properties
Table 1: Molecular and Physical Properties of this compound and a Related Isomer
| Property | This compound | 5-methoxy-1,3-dimethyl-2-nitrobenzene (Isomer) |
| CAS Number | 185207-25-4 | 61019-03-2 |
| Molecular Formula | C₉H₁₁NO₃[2] | C₉H₁₁NO₃[4] |
| Molecular Weight | 181.19 g/mol [2] | 181.19 g/mol [4] |
| Appearance | Yellow solid (predicted) | Yellow solid[5] |
| Melting Point | Not Available | ~74 °C[5] |
| Boiling Point | Not Available | Not Available |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | Not Available |
| Solubility | Insoluble in water; Soluble in organic solvents (inferred) | Moderately soluble in ethanol and acetone[5] |
Spectral Data (Predicted and Comparative)
Detailed spectral analysis is essential for the unambiguous identification and characterization of a chemical compound. Due to the absence of published experimental spectra for this compound, this section provides predicted data based on the analysis of its functional groups and comparative data from structurally related molecules.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the two methyl group protons. The chemical shifts will be influenced by the electronic effects of the nitro and methoxy substituents.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. Based on the structure of this compound, nine distinct signals are expected in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2950-2850 cm⁻¹
-
N-O stretching (nitro group): Strong asymmetric and symmetric bands around 1530 cm⁻¹ and 1350 cm⁻¹ respectively.
-
C-O stretching (methoxy group): ~1250 cm⁻¹ and ~1040 cm⁻¹
-
C=C stretching (aromatic ring): ~1600 cm⁻¹ and ~1450 cm⁻¹
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (181.19). Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 46) and other fragments.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
-
Apparatus: Digital melting point apparatus, capillary tubes.
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.
-
The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range.[1][6] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.[7]
-
Solubility Determination
The solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction media.
-
Materials: Test tubes, vortex mixer, a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure:
-
Approximately 25 mg of the compound is placed in a test tube.
-
0.75 mL of the selected solvent is added in small portions.
-
After each addition, the test tube is vigorously shaken or vortexed.[8]
-
The compound is classified as soluble if it completely dissolves. If not, it is classified as sparingly soluble or insoluble.
-
This procedure is repeated for a range of solvents from polar to non-polar to establish a solubility profile.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A solution of the compound is prepared by dissolving approximately 5-10 mg in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded using an FTIR spectrometer.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the sample is prepared in a suitable volatile solvent.
-
The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) interface.
-
The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and its fragments.
-
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a novel organic compound like this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Relationship of Physical and Spectral Data
The diagram below outlines the logical relationship between the determination of physical and spectral data and the ultimate confirmation of the compound's structure and purity.
Caption: Relationship between experimental data and structural/purity confirmation.
Conclusion
This compound is a compound with potential utility in synthetic chemistry. This technical guide has compiled the available physical and chemical data for this molecule. While a complete experimental dataset is not yet available in the public domain, the provided information, including predicted values and comparative data from a close isomer, offers a valuable resource for researchers. The detailed experimental protocols outlined herein provide a standardized approach for the characterization of this and other novel nitroaromatic compounds. Further research to determine the definitive physical and spectral properties of this compound is warranted to fully enable its potential in various scientific applications.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. 5-Nitro-m-xylene [webbook.nist.gov]
- 4. chemscene.com [chemscene.com]
- 5. 61019-03-2(5-methoxy-1,3-dimethyl-2-nitrobenzene) | Kuujia.com [kuujia.com]
- 6. rsc.org [rsc.org]
- 7. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Solubility of 5-Methoxy-3-nitro-1,2-xylene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of 5-Methoxy-3-nitro-1,2-xylene, a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its predicted solubility in a range of common organic solvents based on established chemical principles. Furthermore, it offers detailed experimental protocols for the quantitative determination of solubility and a plausible synthetic route for its preparation. This guide is intended to serve as a valuable resource for researchers, enabling them to effectively utilize this compound in their work.
Introduction
This compound is an aromatic organic compound characterized by a xylene backbone substituted with a methoxy and a nitro group.[1] Such nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of chemical entities, including dyes, agricultural chemicals, and pharmaceuticals.[1][2] The solubility of a compound is a critical physical property that dictates its utility in various applications, from reaction kinetics to formulation and drug delivery. Understanding the solubility of this compound in different organic solvents is therefore essential for its effective handling, purification, and application in research and development.
This guide provides a detailed examination of the predicted solubility of this compound and furnishes the necessary experimental framework for its empirical determination.
Predicted Solubility of this compound
Aromatic nitro compounds are generally soluble in many organic solvents.[4][5] The solubility is influenced by the polarity of the solvent and its ability to interact with the functional groups of the solute. For instance, nitrobenzene is soluble in organic solvents like ethanol, ether, and benzene but has very low solubility in water.[3]
The following table summarizes the predicted solubility of this compound in a selection of common organic solvents. These predictions are qualitative and should be confirmed by experimental measurement.
| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale |
| Polar Aprotic Solvents | ||||
| Acetone | C₃H₆O | High | High | The polarity of acetone allows for favorable dipole-dipole interactions with the nitro and methoxy groups. |
| Acetonitrile | C₂H₃N | High | High | Similar to acetone, its high polarity should facilitate the dissolution of the compound. |
| Dimethylformamide (DMF) | C₃H₇NO | High | High | DMF is a powerful polar aprotic solvent capable of solvating a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | High | DMSO is another strong polar aprotic solvent that should readily dissolve the compound. |
| Polar Protic Solvents | ||||
| Ethanol | C₂H₅OH | High | Moderate to High | The hydroxyl group can hydrogen bond with the oxygen atoms of the nitro and methoxy groups, while the ethyl group provides some nonpolar character. |
| Methanol | CH₃OH | High | Moderate to High | Similar to ethanol, but its higher polarity may slightly enhance solubility. |
| Isopropanol | C₃H₇OH | Medium | Moderate | The larger alkyl group compared to ethanol and methanol may slightly decrease solubility. |
| Nonpolar Solvents | ||||
| Hexane | C₆H₁₄ | Low | Low | The nonpolar nature of hexane is not conducive to solvating the polar functional groups of the molecule. |
| Toluene | C₇H₈ | Low | Moderate to High | The aromatic ring of toluene can engage in π-stacking interactions with the benzene ring of the solute, and its slight polarity may aid dissolution. |
| Diethyl Ether | (C₂H₅)₂O | Low | Moderate | The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity is compatible with the xylene backbone. |
| Chlorinated Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | Medium | High | DCM is an excellent solvent for many organic compounds of low to medium polarity.[6] |
| Chloroform | CHCl₃ | Medium | High | Similar to DCM, chloroform is a versatile solvent for a wide range of organic compounds. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted technique.
Equilibrium Solubility Method
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small test tubes with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.
-
Centrifuge the collected supernatant to remove any remaining suspended solid particles.
-
-
Quantification of Solute:
-
Dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken
-
Visual Workflow for Solubility Determination
References
- 1. lookchem.com [lookchem.com]
- 2. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. youtube.com [youtube.com]
- 6. echemi.com [echemi.com]
An In-Depth Technical Guide on the Molecular Structure and Conformation of 5-Methoxy-3-nitro-1,2-xylene
Executive Summary
This technical guide provides a detailed overview of the molecular structure and conformational properties of 5-Methoxy-3-nitro-1,2-xylene (CAS No. 185207-25-4). Due to a notable absence of specific experimental data such as X-ray crystallography, and detailed, assigned NMR and IR spectra in publicly accessible scientific literature, this document leverages established principles of organic chemistry and spectroscopy, alongside data from analogous substituted aromatic compounds, to present a predictive analysis. The guide infers the expected structural characteristics, spectroscopic signatures, and conformational behavior of the title molecule to serve as a foundational resource for researchers in drug development and related scientific fields.
Molecular Identity and Physicochemical Properties
This compound, also known as 3,4-Dimethyl-5-nitroanisole, is a substituted aromatic compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 181.19 g/mol | --INVALID-LINK--[2] |
| CAS Number | 185207-25-4 | --INVALID-LINK--[1] |
Predicted Molecular Structure and Conformation
The molecular structure of this compound is depicted below. The conformation is primarily influenced by the rotational orientation of the methoxy and nitro functional groups relative to the benzene ring.
The conformation of the methoxy group is of particular interest. In substituted anisoles, the methoxy group typically prefers a planar conformation with the methyl group oriented either cis or trans to the adjacent substituent to minimize steric hindrance. However, the presence of two ortho substituents (the methyl and nitro groups in this case) can lead to a non-planar (twisted) conformation being the most stable. The nitro group also experiences hindered rotation, with the degree of twisting from the plane of the benzene ring dependent on the steric bulk of adjacent groups.
Predicted Spectroscopic Data
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the xylene and methoxy groups.
| Predicted 1H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H (at C4) | 7.0 - 7.5 |
| Aromatic-H (at C6) | 6.8 - 7.2 |
| Methoxy (-OCH₃) | 3.8 - 4.0 |
| Methyl (-CH₃ at C1) | 2.2 - 2.5 |
| Methyl (-CH₃ at C2) | 2.2 - 2.5 |
13C NMR Spectroscopy
Due to the lack of symmetry in the molecule, all nine carbon atoms are chemically non-equivalent and are expected to produce nine distinct signals in the 13C NMR spectrum.
| Predicted 13C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-O (C5) | 155 - 165 |
| C-NO₂ (C3) | 145 - 155 |
| Quaternary C (C1, C2) | 130 - 140 |
| Aromatic CH (C4, C6) | 110 - 130 |
| Methoxy (-OCH₃) | 55 - 65 |
| Methyl (-CH₃) | 15 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
| Predicted IR Absorption Bands | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=C aromatic stretch | 1450 - 1600 |
| N-O asymmetric stretch (NO₂) | 1500 - 1560 |
| N-O symmetric stretch (NO₂) | 1335 - 1370 |
| C-O stretch (methoxy) | 1000 - 1300 |
| C-H out-of-plane bend | 700 - 900 |
Experimental Protocols
As no specific experimental studies for the synthesis and characterization of this compound were found, this section outlines a general workflow for its synthesis and structural elucidation based on standard organic chemistry techniques.
Detailed Methodologies:
-
Synthesis: A plausible synthetic route would involve the methoxylation of 3,4-dimethylphenol to form 3,4-dimethylanisole, followed by a regioselective nitration. The directing effects of the methoxy and methyl groups would need to be carefully considered to optimize the yield of the desired 5-nitro isomer.
-
Purification: The crude product would likely be a mixture of isomers, requiring purification by column chromatography followed by recrystallization to obtain the pure compound.
-
Characterization:
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
IR Spectroscopy: FTIR spectroscopy would be used to identify the characteristic vibrations of the functional groups.
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction would provide definitive information on the solid-state molecular structure and conformation, including bond lengths, bond angles, and dihedral angles.
-
Logical Relationships in Conformational Analysis
The conformational preference of the methoxy group is a key determinant of the overall shape and electronic properties of the molecule. The interplay of steric and electronic effects governs the rotational barrier and the most stable conformation.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, analysis of the molecular structure and conformation of this compound. The lack of direct experimental data highlights a gap in the scientific literature. Future research should focus on the synthesis and thorough experimental characterization of this compound. Such studies would provide valuable data for validating the predictions made in this guide and would be beneficial for the design and development of new chemical entities in medicinal chemistry and materials science. It is recommended that any research involving this compound includes a full suite of spectroscopic and, if possible, crystallographic analyses to definitively establish its structural and conformational properties.
References
Thermochemical Data for 5-Methoxy-3-nitro-1,2-xylene: A Search for Core Data Reveals Gaps in Current Knowledge
A comprehensive search for thermochemical data on 5-Methoxy-3-nitro-1,2-xylene for researchers, scientists, and drug development professionals has revealed a significant lack of available information. Despite searches for key parameters such as enthalpy of formation, entropy, and heat capacity, no specific experimental or theoretical data for this compound could be identified in the public domain.
Efforts to locate detailed experimental protocols for the determination of these thermochemical properties for this compound were also unsuccessful. While general methodologies for studying the thermochemistry of nitroaromatic compounds and related substances exist, specific procedures tailored to this molecule are not documented in the available literature.
Furthermore, an investigation into the potential role of this compound in signaling pathways or established reaction mechanisms yielded no relevant results. This indicates that the compound may not be extensively studied in biological or broader chemical contexts, limiting the ability to create visualizations of its logical relationships in such systems.
This absence of foundational thermochemical data presents a notable knowledge gap for researchers working with this specific molecule. The determination of these properties is crucial for understanding its stability, reactivity, and potential applications in fields such as drug development and materials science. Future experimental and computational studies would be necessary to establish the fundamental thermochemical profile of this compound.
An In-depth Technical Guide to the Potential Reactive Sites of 5-Methoxy-3-nitro-1,2-xylene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical analysis of 5-Methoxy-3-nitro-1,2-xylene, a substituted aromatic compound with multiple functional groups that offer a range of possibilities for synthetic modification. Understanding the interplay of these groups is crucial for its application as an intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.
Molecular Structure and Electronic Properties
This compound possesses a benzene ring substituted with four distinct groups: a methoxy group (-OCH₃), a nitro group (-NO₂), and two methyl groups (-CH₃) at positions 1 and 2. The reactivity of the aromatic ring and the substituents is governed by their collective electronic effects.
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. The oxygen atom donates electron density to the ring via resonance, increasing its nucleophilicity.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group is strongly deactivating and a meta-director for electrophilic substitutions.[1] However, it activates the ring for nucleophilic aromatic substitution.
-
Methyl Groups (-CH₃): These are weakly activating, ortho, para-directing groups through an inductive effect and hyperconjugation.
The combined influence of these groups creates specific sites of high and low electron density around the ring, dictating the molecule's reactivity towards different classes of reagents.
Potential Reactive Sites and Key Transformations
The primary reactive sites on this compound are the aromatic ring itself, the nitro group, the methyl groups, and the methoxy ether linkage.
A. Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on the aromatic ring is a key potential reaction. The position of substitution is determined by the directing effects of the existing substituents. The strongly activating methoxy group and the two weakly activating methyl groups will direct incoming electrophiles, while the deactivating nitro group will disfavor substitution at its ortho and para positions.
The positions on the ring have the following directing influences:
-
Position 4: para to the methoxy group (activating), but ortho to the deactivating nitro group.
-
Position 6: ortho to the strongly activating methoxy group, ortho to one methyl group, and meta to the deactivating nitro group.
Therefore, Position 6 is the most probable site for electrophilic aromatic substitution due to the synergistic activation from the methoxy and methyl groups and its meta relationship to the deactivating nitro group. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.[2][3][4][5]
B. Reduction of the Nitro Group
The nitro group is readily reduced to an amine (-NH₂), a pivotal transformation in the synthesis of many pharmaceutical compounds.[6][7][8] This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating group into a strongly activating one.[6] The reduction can proceed through intermediate stages, such as nitroso and hydroxylamine compounds.[8] A wide variety of reagents can accomplish this transformation.[7][9]
C. Oxidation of the Methyl Groups
The two benzylic methyl groups can be oxidized to carboxylic acids (-COOH) using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. This reaction typically requires harsh conditions. Selective oxidation of one methyl group over the other would be challenging and likely result in a mixture of products, including the dicarboxylic acid.
D. Cleavage of the Methoxy Ether
The methyl ether linkage of the methoxy group can be cleaved to yield a phenol (-OH). This is typically achieved by treatment with strong acids, most commonly hydrogen bromide (HBr), hydrogen iodide (HI), or a Lewis acid such as boron tribromide (BBr₃). This reaction provides a route to phenolic derivatives.[10]
Data Presentation
The following table summarizes common transformations relevant to the reactive sites of this compound, with conditions generalized from procedures for analogous aromatic compounds.
| Reactive Site | Transformation | Reagent(s) | Conditions | Product Functional Group | Reference(s) |
| Nitro Group | Reduction to Amine | H₂, Pd/C or Raney Ni | Room temperature, atmospheric or elevated pressure | -NH₂ | [11] |
| Reduction to Amine | Fe, Sn, or Zn in acid (e.g., HCl) | Reflux | -NH₂ | [6][11] | |
| Reduction to Amine | SnCl₂ | Acidic conditions | -NH₂ | [11] | |
| Reduction to Hydroxylamine | Zn, NH₄Cl | Aqueous solution | -NHOH | [7] | |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 0–100 °C | -NO₂ | [5] |
| Halogenation | Br₂ or Cl₂, Lewis Acid (e.g., FeBr₃) | Room temperature | -Br, -Cl | [3] | |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | Heat | -SO₃H | [5] | |
| Methoxy Group | Ether Cleavage | HBr or HI | Reflux | -OH | [10] |
| Ether Cleavage | BBr₃ | -78 °C to room temperature | -OH | [10] | |
| Methyl Groups | Oxidation | KMnO₄ or Na₂Cr₂O₇, H₂SO₄ | Heat, reflux | -COOH | [1] |
Experimental Protocols
Protocol: Reduction of the Nitro Group to an Amine using Tin(II) Chloride
This protocol is a representative method for the reduction of an aromatic nitro group, a key transformation for this compound.
Objective: To synthesize 3-Amino-5-methoxy-1,2-xylene.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separating funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 3.0 to 4.0 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Carefully add concentrated hydrochloric acid and attach a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide (NaOH) until the mixture is basic (pH > 10). A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 3-Amino-5-methoxy-1,2-xylene.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Summary of Potential Transformations
The versatility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The diagram below illustrates the four primary classes of transformations possible.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
A Comprehensive Technical Review of 5-Methoxy-3-nitro-1,2-xylene and its Analogs for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the current research landscape surrounding 5-Methoxy-3-nitro-1,2-xylene, a substituted nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited direct research on this specific molecule, this review draws upon data from closely related analogs, including nitrated xylenes and methoxy-substituted nitrobenzenes, to infer its chemical properties, potential synthetic routes, and plausible biological activities.
Core Chemical and Physical Properties
While specific experimental data for this compound is not extensively available, its properties can be estimated based on known data for analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 5-Methoxy-1,3-dimethyl-2-nitrobenzene[1][2] | 1,2-Dimethyl-3-nitrobenzene[3] |
| CAS Number | 185207-25-4 | 61019-03-2 | 83-41-0 |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃ | C₈H₉NO₂ |
| Molecular Weight | 181.19 g/mol | 181.19 g/mol | 151.16 g/mol |
| Appearance | Likely a yellow solid[1] | Yellow solid[1] | - |
| Melting Point | ~74 °C (by analogy)[1] | ~74 °C[1] | - |
| Solubility | Moderately soluble in organic solvents (e.g., ethanol, acetone)[1] | Moderately soluble in organic solvents[1] | - |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the nitration of 3,4-dimethylanisole. The following experimental protocol is a generalized procedure based on established methods for the nitration of xylenes and other aromatic compounds.[4][5][6]
Proposed Synthesis of this compound
The synthesis can be conceptualized as a standard electrophilic aromatic substitution reaction.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3,4-Dimethylanisole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Reaction: Dissolve 3,4-dimethylanisole in a suitable solvent like dichloromethane in a separate flask, also cooled in an ice bath. Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice. Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The structural confirmation of this compound would rely on standard spectroscopic techniques. Predicted NMR chemical shifts can be inferred from the analysis of similar structures.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.5 - 7.8 | s | Aromatic-H |
| 6.8 - 7.0 | s | Aromatic-H | |
| 3.8 - 4.0 | s | -OCH₃ | |
| 2.2 - 2.4 | s | Ar-CH₃ | |
| 2.1 - 2.3 | s | Ar-CH₃ | |
| ¹³C NMR | 155 - 160 | s | C-OCH₃ |
| 148 - 152 | s | C-NO₂ | |
| 135 - 140 | s | C-CH₃ | |
| 130 - 135 | s | C-CH₃ | |
| 110 - 125 | s | Aromatic C-H | |
| 105 - 115 | s | Aromatic C-H | |
| 55 - 60 | q | -OCH₃ | |
| 15 - 20 | q | Ar-CH₃ | |
| 10 - 15 | q | Ar-CH₃ |
Note: These are estimated values and require experimental verification.
Potential Biological Activity and Applications in Drug Development
While no biological studies have been reported for this compound specifically, the broader class of nitroaromatic compounds, including nitroanisoles and nitroxylenes, has been investigated for various biological activities.
Anticancer Potential: Several novel nitro-substituted benzimidazoles and quinolines have demonstrated significant growth inhibitory effects against various tumor cell lines.[7][8] The mechanism of action for some of these compounds involves inducing delays in the G1 phase of the cell cycle.[7] The presence of both a nitro group and a methoxy group on an aromatic scaffold is a feature found in some compounds with potential as imaging agents for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[9]
Intermediates in Pharmaceutical Synthesis: Nitro-xylenes are crucial intermediates in the synthesis of a range of pharmaceuticals. For example, 1,2-dimethyl-3-nitrobenzene is a raw material for the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid.[3][5] The structural similarity of this compound suggests its potential as a building block for novel therapeutic agents. The methoxy group, in particular, is a common feature in many approved drugs, where it can enhance target binding and improve pharmacokinetic properties.[10]
The following diagram illustrates the potential role of this compound as a synthetic intermediate.
Caption: Potential synthetic utility of this compound in drug discovery.
Conclusion and Future Directions
This compound represents an under-explored area of chemical space. Based on the chemistry of its structural analogs, it can be synthesized through electrophilic nitration and likely possesses physicochemical properties that make it a viable intermediate for further chemical elaboration. The known biological activities of related nitroaromatic compounds suggest that derivatives of this compound could be promising candidates for drug discovery programs, particularly in the areas of oncology and anti-inflammatory research. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological properties to unlock its full potential.
References
- 1. 61019-03-2(5-methoxy-1,3-dimethyl-2-nitrobenzene) | Kuujia.com [kuujia.com]
- 2. chemscene.com [chemscene.com]
- 3. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of nitro-p-xylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of 5-Methoxy-3-nitro-1,2-xylene
**Abstract
This document details a multi-step synthesis protocol for 5-Methoxy-3-nitro-1,2-xylene starting from o-xylene. The synthesis involves four main stages: Friedel-Crafts acylation of o-xylene, Baeyer-Villiger oxidation to an acetate intermediate, hydrolysis to a phenol, and finally, methylation followed by nitration. This pathway is designed to provide regioselective control, leading to the desired product isomer. The protocols are intended for use by researchers in organic synthesis, medicinal chemistry, and materials science. All quantitative data are summarized, and key experimental workflows are visualized.
Introduction
This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Direct nitration of o-xylene typically yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene, making the isolation of specific isomers challenging.[1][2] The described synthetic route offers a controlled approach to achieving the desired 5-methoxy-3-nitro substitution pattern. The overall strategy relies on installing functional groups that direct subsequent reactions to specific positions on the aromatic ring.
Overall Synthetic Pathway
The synthesis proceeds through the following key transformations:
-
Friedel-Crafts Acylation: o-Xylene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (AlCl₃) to produce 3,4-dimethylacetophenone.
-
Baeyer-Villiger Oxidation: The resulting ketone is oxidized using a peroxy acid to form 2,3-dimethylphenyl acetate.[3]
-
Hydrolysis: The acetate ester is hydrolyzed under basic conditions to yield 2,3-dimethylphenol.[4][5]
-
Williamson Ether Synthesis (Methylation): The phenol is converted to its corresponding methyl ether, 2,3-dimethylanisole, using a methylating agent.[6]
-
Nitration: The final step involves the regioselective nitration of 2,3-dimethylanisole to yield the target compound, this compound.
The logical flow of this multi-step synthesis is outlined in the diagram below.
Figure 1. Overall synthetic workflow from o-xylene to the target compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. Reagents such as aluminum chloride, acetyl chloride, peroxy acids, and nitrating agents are corrosive and/or toxic and must be handled with extreme care.[4][7]
Protocol 1: Friedel-Crafts Acylation of o-Xylene
This procedure acylates o-xylene to form 3,4-dimethylacetophenone.
-
Apparatus Setup: Assemble a 250 mL round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Protect the system from atmospheric moisture using drying tubes.
-
Reagent Charging: Suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in 50 mL of anhydrous dichloromethane (DCM) in the flask and cool the mixture to 0°C in an ice bath.[7]
-
Addition of Reactants: Add a solution of o-xylene (10.6 g, 0.10 mol) and acetyl chloride (8.7 g, 0.11 mol) in 20 mL of DCM dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice containing 20 mL of concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.
Protocol 2: Baeyer-Villiger Oxidation
This protocol converts the ketone to an ester.[3]
-
Reagent Preparation: Dissolve 3,4-dimethylacetophenone (14.8 g, 0.10 mol) in 100 mL of DCM in a 250 mL flask.
-
Oxidation: Cool the solution to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA, 20.7 g, ~0.12 mol) portion-wise over 20 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding 10% aqueous sodium sulfite solution (50 mL). Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 2,3-dimethylphenyl acetate is used in the next step without further purification.
Protocol 3: Hydrolysis to 2,3-Dimethylphenol
This procedure hydrolyzes the acetate ester to the corresponding phenol.
-
Reaction Setup: Dissolve the crude 2,3-dimethylphenyl acetate from the previous step in 100 mL of methanol in a 250 mL round-bottomed flask.
-
Hydrolysis: Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 30 mL of water. Heat the mixture to reflux for 2 hours.
-
Work-up: Cool the mixture to room temperature and remove the methanol via rotary evaporation. Add 100 mL of water and acidify the solution to pH ~2 with 6M HCl.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the ether extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter. Remove the solvent to yield crude 2,3-dimethylphenol, which can be purified by distillation or recrystallization.[5]
Protocol 4: Methylation to 2,3-Dimethylanisole
This protocol converts the phenol into its methyl ether.
-
Reagent Preparation: Dissolve 2,3-dimethylphenol (12.2 g, 0.10 mol) in 100 mL of acetone in a 250 mL flask.
-
Reaction: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) followed by dimethyl sulfate (13.9 g, 0.11 mol) dropwise.
-
Reflux: Heat the mixture to reflux and maintain for 6 hours.
-
Work-up: After cooling, filter off the solids and wash with acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (100 mL), wash with 10% aqueous NaOH (2 x 30 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting 2,3-dimethylanisole by vacuum distillation.
Protocol 5: Nitration of 2,3-Dimethylanisole
This is the final step to produce the target compound.
-
Nitrating Mixture Preparation: In a separate flask, carefully add concentrated sulfuric acid (20 mL) to fuming nitric acid (6 mL, ~0.13 mol) at 0°C.
-
Reaction Setup: Dissolve 2,3-dimethylanisole (13.6 g, 0.10 mol) in 50 mL of glacial acetic acid in a 250 mL flask and cool to 0°C.
-
Nitration: Add the cold nitrating mixture dropwise to the anisole solution over 30 minutes, maintaining the reaction temperature between 0-5°C.
-
Reaction: Stir the mixture at 0°C for an additional 1 hour.
-
Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Starting Material | Product | Reagents | Mol Equiv. (vs SM) | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | o-Xylene | 3,4-Dimethylacetophenone | AlCl₃, Acetyl Chloride, DCM | 1.1 / 1.1 | 0 to RT | 2.5 | 85-90% |
| 2 | 3,4-Dimethylacetophenone | 2,3-Dimethylphenyl Acetate | m-CPBA, DCM | 1.2 | 0 to RT | 24 | 90-95% |
| 3 | 2,3-Dimethylphenyl Acetate | 2,3-Dimethylphenol | NaOH, MeOH/H₂O | 1.5 | Reflux | 2 | 90-95% |
| 4 | 2,3-Dimethylphenol | 2,3-Dimethylanisole | (CH₃)₂SO₄, K₂CO₃, Acetone | 1.1 / 1.5 | Reflux | 6 | 80-88% |
| 5 | 2,3-Dimethylanisole | This compound | HNO₃, H₂SO₄, Acetic Acid | 1.3 / - | 0-5 | 1.5 | 75-80% |
Signaling Pathway and Regioselectivity
The regiochemical outcome of the final nitration step is directed by the existing substituents on the aromatic ring. The methoxy (-OCH₃) group is a strong activating, ortho-, para-director, while the two methyl (-CH₃) groups are weakly activating, ortho-, para-directors. The combined directing effects favor substitution at the C5 position, which is para to the strongly directing methoxy group and ortho to one of the methyl groups.
Figure 2. Rationale for regioselective nitration of 2,3-dimethylanisole.
References
- 1. researchgate.net [researchgate.net]
- 2. News - Research on o-xylene nitration reaction process [jinsptech.com]
- 3. Illustrated Glossary of Organic Chemistry - Baeyer-Villiger oxidation, Baeyer-Villiger reaction [chem.ucla.edu]
- 4. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Phenol, 2,3-dimethyl- [webbook.nist.gov]
- 6. 2,3-Dimethylanisole [webbook.nist.gov]
- 7. websites.umich.edu [websites.umich.edu]
Application Notes and Protocols for the Nitration of Methoxy-Substituted Xylenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nitration of various methoxy-substituted xylenes, also known as dimethylanisoles. The information compiled herein is intended to guide researchers in the synthesis of nitrated aromatic compounds, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals.
Introduction
The nitration of aromatic compounds is a fundamental and widely utilized reaction in organic synthesis. For methoxy-substituted xylenes, the methoxy group acts as a strong activating and ortho-, para-directing group, while the two methyl groups also contribute to the activation of the aromatic ring and exert their own directing effects. The interplay of these activating groups can lead to challenges in controlling the regioselectivity of the nitration reaction. Therefore, the choice of nitrating agent and reaction conditions is crucial to achieve the desired product with high yield and selectivity.
This document outlines various protocols for the nitration of different dimethylanisole isomers, summarizing key quantitative data and providing detailed experimental procedures.
Regioselectivity in the Nitration of Methoxy-Substituted Xylenes
The regiochemical outcome of the nitration of methoxy-substituted xylenes is governed by the combined directing effects of the methoxy and methyl substituents, as well as steric hindrance. The powerful ortho-, para-directing ability of the methoxy group generally dictates the primary positions of electrophilic attack. However, the positions of the methyl groups can either reinforce or oppose this directing effect, and their steric bulk can hinder substitution at adjacent positions.
For instance, in the case of 2,6-dimethylanisole, the positions ortho to the methoxy group are blocked by the methyl groups. Consequently, nitration is strongly directed to the para position, yielding 2,6-dimethyl-4-nitroanisole with high selectivity. For other isomers, a mixture of products may be obtained, and the specific reaction conditions can be optimized to favor the formation of a particular isomer.
Nitration Protocols
A variety of nitrating agents and conditions have been employed for the nitration of methoxy-substituted xylenes and related compounds. The following sections provide detailed protocols for specific isomers.
Protocol 1: Nitrous Acid-Catalyzed Nitration of 2,6-Dimethylanisole
This protocol is effective for the selective para-nitration of 2,6-dimethylanisole, where the ortho positions to the methoxy group are sterically hindered. The reaction proceeds via nitrosation followed by oxidation to the nitro compound.
Table 1: Summary of Nitrous Acid-Catalyzed Nitration of 2,6-Dimethylanisole
| Substrate | Nitrating System | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2,6-Dimethylanisole | Nitrous Acid (in situ from NaNO₂) / Nitric Acid | Aqueous Sulfuric Acid | Not specified | 2,6-Dimethyl-4-nitroanisole | High | [1][2] |
Experimental Protocol:
Detailed experimental procedures for the nitrous acid-catalyzed nitration of 2,6-dimethylanisole are not fully detailed in the readily available literature. However, a general approach based on related reactions is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylanisole in aqueous sulfuric acid.
-
Nitrosation: Cool the solution in an ice bath. Slowly add a solution of sodium nitrite in water to generate nitrous acid in situ.
-
Oxidation: After the nitrosation is complete, add nitric acid to the reaction mixture to oxidize the nitroso intermediate to the final nitro product.
-
Work-up: Quench the reaction by pouring it into ice water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Logical Relationship of Nitrous Acid-Catalyzed Nitration
Caption: Nitrous acid-catalyzed nitration pathway.
Protocol 2: Mixed Acid Nitration of Methoxy-Substituted Xylenes (General Procedure)
The classic and most common method for nitration involves a mixture of concentrated nitric acid and sulfuric acid. This method is generally effective but can sometimes lead to a lack of selectivity and the formation of byproducts due to the strong reaction conditions.
Table 2: Summary of Mixed Acid Nitration
| Substrate | Nitrating System | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Dimethylaniline (analogous) | HNO₃ / H₂SO₄ | Neat | 5-10 | m-Nitrodimethylaniline | 56-63 | [3] |
Experimental Protocol (Adapted from a similar procedure for dimethylaniline):
-
Preparation of Nitrating Mixture: In a flask, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Reaction Setup: In a separate flask, dissolve the methoxy-substituted xylene in concentrated sulfuric acid, maintaining a low temperature.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the solution of the substrate, keeping the temperature strictly controlled (typically between 0 and 10 °C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product may precipitate as a solid or can be extracted with an organic solvent.
-
Neutralization and Purification: Neutralize any remaining acid with a base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography or recrystallization.
Experimental Workflow for Mixed Acid Nitration
References
5-Methoxy-3-nitro-1,2-xylene: An Emerging Intermediate in Organic Synthesis
Introduction
5-Methoxy-3-nitro-1,2-xylene, also known as 3,4-dimethyl-5-nitroanisole, is a substituted aromatic nitro compound that holds potential as a valuable intermediate in organic synthesis. Its structure, featuring a methoxy group and a nitro group on a xylene backbone, provides multiple reactive sites for functional group transformations, making it a versatile building block for the synthesis of more complex molecules. This is particularly relevant in the field of drug discovery and development, where nitroaromatic compounds often serve as precursors to pharmacologically active amines and other heterocyclic systems. This document provides an overview of its properties, a general synthetic approach, and its potential applications as a synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 185207-25-4 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Not specified (likely a solid) |
| Synonyms | 3,4-Dimethyl-5-nitroanisole |
Synthetic Protocol: General Approach
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a general synthetic pathway can be proposed based on established methods for the nitration of aromatic compounds. The logical precursor for this compound would be 3,4-dimethylanisole. The nitration would likely involve the use of a standard nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Experimental Procedure (Hypothetical):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cooled in an ice-water bath, add 3,4-dimethylanisole.
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid while cooling to maintain a low temperature.
-
Nitration: Add the nitrating mixture dropwise to the stirred solution of 3,4-dimethylanisole, ensuring the reaction temperature is kept low (typically 0-10 °C) to control the reaction rate and minimize side-product formation.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Note: The regioselectivity of the nitration is directed by the activating methoxy and methyl groups. The nitro group is expected to add at the position that is ortho/para to the activating groups and not sterically hindered.
Application as a Synthetic Intermediate
The primary utility of this compound in organic synthesis lies in the reactivity of its nitro group. The nitro group can be readily reduced to an amino group, which then serves as a handle for a wide array of subsequent chemical transformations. This makes it a key intermediate for the synthesis of various substituted anilines and heterocyclic compounds.
Workflow for Application in Synthesis:
Figure 2: Potential synthetic utility of this compound.
Key Transformations and Potential Applications:
-
Reduction to Aniline: The reduction of the nitro group to an amine is a cornerstone transformation. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl). The resulting 5-methoxy-3,4-dimethylaniline is a valuable precursor for:
-
Amide and Sulfonamide Synthesis: The amino group can be acylated or sulfonylated to introduce a wide range of functional groups, which is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule.
-
Heterocyclic Synthesis: The aniline derivative can be a key building block in the synthesis of various heterocyclic systems, such as quinolines, quinoxalines, and benzodiazepines, which are prevalent scaffolds in many approved drugs.
-
-
Nucleophilic Aromatic Substitution: While less common for nitro groups on activated rings, under certain conditions, the nitro group could potentially be displaced by strong nucleophiles.
This compound represents a promising, yet underexplored, intermediate in organic synthesis. Its straightforward, albeit not extensively detailed, synthetic route and the versatile reactivity of its functional groups make it an attractive starting material for the construction of complex molecular architectures. Further research into its synthesis and applications is warranted to fully exploit its potential in the development of novel pharmaceuticals and other functional organic materials. Researchers and drug development professionals are encouraged to consider this compound as a potential building block in their synthetic strategies.
Application Note: Regioselective Nitration of 1,2-Dimethyl-3-methoxybenzene
Abstract
This application note provides a detailed experimental protocol for the regioselective nitration of 1,2-dimethyl-3-methoxybenzene. The procedure utilizes a mixed acid nitrating agent, consisting of concentrated nitric acid and sulfuric acid, under controlled temperature conditions to favor the formation of the mononitrated product. Due to the directing effects of the methoxy and dimethyl substituents, the primary product expected is 4-nitro-1,2-dimethyl-3-methoxybenzene. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction, crucial for the synthesis of various chemical intermediates in the pharmaceutical, dye, and explosives industries. The introduction of a nitro group onto an aromatic ring provides a versatile handle for further chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution.
The substrate, 1,2-dimethyl-3-methoxybenzene, is an electron-rich aromatic compound. The regioselectivity of its nitration is governed by the directing effects of its three substituents. The methoxy group at C3 is a strong activating and ortho, para-directing group. The two methyl groups at C1 and C2 are also activating and ortho, para-directing. The concerted directing effects of these groups, along with steric considerations, strongly favor the substitution at the C4 position, which is para to the methoxy group and ortho to the C1-methyl group. This protocol aims to optimize the synthesis of 4-nitro-1,2-dimethyl-3-methoxybenzene while minimizing the formation of other isomers and polysubstituted byproducts.
Physicochemical and Safety Data
A summary of the physical, chemical, and safety properties of the key compounds is presented in Table 1. All personnel must review the Safety Data Sheets (SDS) for each chemical before commencing any experimental work.[1][2][3][4][5][6][7][8][9][10]
Table 1. Physicochemical and Safety Data of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Key Hazards |
| 1,2-Dimethyl-3-methoxybenzene | C₉H₁₂O | 136.19 | 195 | 29 | 0.984 | Irritating to eyes, skin, and respiratory system. |
| Nitric Acid (conc.) | HNO₃ | 63.01 | 121 | -42 | 1.51 | Oxidizer, severe skin burns and eye damage, toxic if inhaled.[1][4] |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 337 | 10 | 1.84 | Causes severe skin burns and eye damage.[2][3][6] |
| 4-Nitro-1,2-dimethyl-3-methoxybenzene* | C₉H₁₁NO₃ | 181.19 | ~244 | ~30 | ~1.12 | Incompatible with strong oxidizing agents and bases. |
| Dichloromethane | CH₂Cl₂ | 84.93 | 40 | -96.7 | 1.33 | Skin and eye irritant, suspected carcinogen. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | N/A | 50 (decomposes) | 2.20 | Mild irritant. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | N/A | 1124 (decomposes) | 2.66 | Mild irritant. |
*Properties for 4-Nitro-1,2-dimethyl-3-methoxybenzene are estimated based on the closely related compound 4-nitro-o-xylene.[11][12]
Experimental Protocol
Materials and Equipment
-
1,2-Dimethyl-3-methoxybenzene (98% purity)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Deionized Water
-
Crushed Ice
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of 1,2-dimethyl-3-methoxybenzene in 20 mL of dichloromethane.
-
Cool the flask in an ice-salt bath to between -5 °C and 0 °C.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker, carefully and slowly add 1.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid, while cooling in an ice bath. Caution: This mixing is highly exothermic.
-
-
Nitration Reaction:
-
Slowly add the freshly prepared cold nitrating mixture dropwise to the stirred solution of 1,2-dimethyl-3-methoxybenzene over a period of 15-20 minutes, ensuring the internal temperature of the reaction mixture does not rise above 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.
-
Transfer the mixture to a 250 mL separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of cold deionized water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, recrystallization from a suitable solvent such as ethanol or methanol may be employed.
-
Expected Yield
The expected yield of the purified 4-nitro-1,2-dimethyl-3-methoxybenzene is in the range of 75-85%.
Logical and Experimental Workflow
The following diagrams illustrate the predicted signaling pathway for the regioselective nitration and the experimental workflow.
Caption: Predicted regioselectivity of nitration.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. seastarchemicals.com [seastarchemicals.com]
- 5. health.state.mn.us [health.state.mn.us]
- 6. seastarchemicals.com [seastarchemicals.com]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. epawebapp.epa.ie [epawebapp.epa.ie]
- 9. carlroth.com [carlroth.com]
- 10. health.state.mn.us [health.state.mn.us]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. 4-Nitro-1,3-dimethylbenzene | 89-87-2 [chemicalbook.com]
Application Notes and Protocols for the Purification of Crude 5-Methoxy-3-nitro-1,2-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 5-Methoxy-3-nitro-1,2-xylene, a key intermediate in various synthetic pathways. The following sections outline common purification techniques, including recrystallization and column chromatography, to achieve high purity suitable for downstream applications in research and drug development.
Purification Strategy Overview
The purification of crude this compound typically involves the removal of unreacted starting materials, by-products from the nitration reaction (such as other nitro isomers), and residual acids. The choice of purification method will depend on the impurity profile of the crude material and the desired final purity. A general workflow for the purification process is outlined below.
Caption: General workflow for the purification of crude this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the purification of crude this compound using the protocols described below. These values are illustrative and may vary depending on the quality of the crude material and the specific experimental conditions.
Table 1: Recrystallization Purification Data
| Parameter | Value |
| Initial Purity (by HPLC) | ~85% |
| Final Purity (by HPLC) | >98% |
| Recovery Yield | 70-85% |
| Solvent System | Ethanol/Water |
| Melting Point (literature) | 95.6 °C[1] |
Table 2: Column Chromatography Purification Data
| Parameter | Value |
| Initial Purity (by HPLC) | ~85% |
| Final Purity (by HPLC) | >99.5% |
| Recovery Yield | 60-75% |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (9:1 v/v) |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a suitable method for purifying solid crude this compound, provided a suitable solvent system can be identified in which the compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at room temperature.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely with stirring.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective technique for separating this compound from closely related isomers and other impurities, yielding a product of very high purity.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (Hexane:Ethyl Acetate 9:1) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin elution, collecting fractions.
-
Fraction Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) using the same eluent system. Spot the collected fractions on a TLC plate and visualize under a UV lamp.
-
Product Collection: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Drying: Dry the final product under high vacuum to remove any residual solvent.
References
Application Notes and Protocols for the Quantification of 5-Methoxy-3-nitro-1,2-xylene
Introduction
5-Methoxy-3-nitro-1,2-xylene is a nitroxylene derivative with potential applications in chemical synthesis and drug development. Accurate and precise quantification of this compound is essential for process monitoring, quality control, and various research applications. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), techniques commonly employed for the analysis of nitroaromatic compounds.[1][2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds. For this compound, a reversed-phase HPLC method is proposed, offering good resolution and sensitivity.[3][4]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization. For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[3][5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution. Based on similar nitroaromatic compounds, a wavelength in the range of 254-280 nm is expected to be suitable.[2]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standard solutions.
-
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
-
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it an excellent alternative for the quantification and identification of this compound, especially in complex matrices.[1]
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. This program should be optimized based on the analyte's retention time.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV. For enhanced sensitivity, Negative Chemical Ionization (NCI) can be considered.[1]
-
Mass Analyzer Mode: Full scan mode (e.g., m/z 50-350) for initial identification. For quantification, Selected Ion Monitoring (SIM) mode should be used, monitoring characteristic ions of this compound. The molecular weight of a similar compound, 5-Nitro-m-xylene, is 151.16 g/mol , which can provide a starting point for identifying the molecular ion and fragments.[6]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent such as ethyl acetate or dichloromethane.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in the same solvent to cover the expected concentration range of the samples.
-
Sample Preparation: Employ liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) for sample cleanup and concentration, especially for complex matrices.[7] The final extract should be in a volatile solvent compatible with GC analysis.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The use of an internal standard is recommended to improve accuracy and precision.
-
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Data Presentation: Summary of Method Parameters
The following table summarizes typical performance characteristics for the analytical methods described. The values are representative for the analysis of nitroaromatic compounds and should be established through method validation for this compound.[2][8]
| Parameter | HPLC-UV | GC-MS |
| Principle | Chromatographic separation followed by UV absorbance detection | Chromatographic separation followed by mass-based detection |
| Specificity | Moderate to High | Very High |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL | 0.05 - 2 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
Note: These protocols and performance characteristics provide a starting point for method development and validation for the quantification of this compound. Optimization of the experimental conditions will be necessary to achieve the desired performance for specific sample matrices and analytical requirements.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Methoxy-m-xylene-4,alpha,alpha’-triol | SIELC Technologies [sielc.com]
- 6. 5-Nitro-m-xylene [webbook.nist.gov]
- 7. env.go.jp [env.go.jp]
- 8. benchchem.com [benchchem.com]
Application Notes: Synthesis of a Diarylamine NSAID Precursor from 5-Methoxy-3-nitro-1,2-xylene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted anilines are critical building blocks in the synthesis of numerous pharmaceutical compounds, valued for their versatility in forming complex molecular architectures.[1] 5-Methoxy-3-nitro-1,2-xylene is a substituted nitroaromatic compound that can be readily converted into a valuable pharmaceutical intermediate. The primary synthetic utility of this compound lies in its reduction to the corresponding aniline, 4-methoxy-2,3-dimethylaniline. This intermediate, possessing a reactive amino group and specific methyl and methoxy substitutions, is an ideal candidate for constructing more complex drug molecules.
A prominent application for such substituted anilines is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamic acid class. For instance, the NSAID Mefenamic Acid is synthesized via the coupling of 2,3-dimethylaniline with an ortho-halobenzoic acid.[2][3] This process, known as the Ullmann condensation, is a copper-catalyzed reaction that forms a crucial C-N bond, linking the two aromatic rings.[2][4]
This application note details a two-step synthetic pathway starting from this compound. The first step is the reduction of the nitro group to yield 4-methoxy-2,3-dimethylaniline. The second step demonstrates the use of this intermediate in an Ullmann condensation reaction with 2-chlorobenzoic acid to synthesize a diarylamine, which serves as a direct precursor to a potential novel NSAID.
Overall Synthetic Workflow
The proposed synthesis is a two-step process beginning with the reduction of the nitroaromatic starting material, followed by a copper-catalyzed cross-coupling reaction.
Data Presentation
The following tables summarize representative quantitative data for the key transformations, based on established protocols for analogous compounds.
Table 1: Reduction of this compound to 4-Methoxy-2,3-dimethylaniline
| Method | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| A | Hydrogen (H₂) | 10% Pd/C | Methanol | 20-25 (RT) | 16 | >95 | [5] |
| B | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | - | Ethanol | 78 (Reflux) | 12 | ~90 | [6] |
Table 2: Ullmann Condensation for Synthesis of NSAID Precursor
| Aniline Reactant | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Methoxy-2,3-dimethylaniline | 2-Chlorobenzoic acid | Manganese Acetate | Sodium Carbonate | DMF / Toluene | 120-130 | 8-12 | 90-95 |[7] | | 2,3-Dimethylaniline | o-Chlorobenzoic acid | Anhydrous Copper Sulfate | Sodium Carbonate | Water | 100-110 | 15 | ~90 |[8] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-2,3-dimethylaniline
This protocol provides two common methods for the reduction of the nitro group.
Method A: Catalytic Transfer Hydrogenation This method uses palladium on carbon with hydrogen gas and is known for its clean reaction profile and high yields.[5]
-
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply
-
Celite™
-
-
Procedure:
-
To a solution of this compound (10.0 g, 55.2 mmol) in methanol (150 mL), carefully add 10% Pd/C (1.5 g).
-
The reaction mixture is stirred under a hydrogen atmosphere (1 atm, balloon) at room temperature for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, the mixture is filtered through a pad of Celite™ to remove the catalyst.
-
The filtrate is concentrated under reduced pressure (in vacuo) to yield 4-Methoxy-2,3-dimethylaniline as the final product. The product can be used in the next step without further purification if purity is high.
-
Method B: Tin(II) Chloride Reduction This is a classic and robust method for the reduction of aromatic nitro compounds.[6][9]
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (10.0 g, 55.2 mmol) in ethanol (150 mL), add tin(II) chloride dihydrate (62.3 g, 276 mmol).
-
Heat the mixture to reflux and maintain for 12 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully basify with 2N NaOH solution until the pH is > 8.
-
Filter the resulting mixture to remove tin salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (4 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography if necessary.
-
Protocol 2: Synthesis of N-(2-carboxyphenyl)-4-methoxy-2,3-dimethylaniline (Ullmann Condensation)
This protocol is adapted from established procedures for the synthesis of Mefenamic Acid and related compounds.[7][8]
-
Materials:
-
4-Methoxy-2,3-dimethylaniline (from Protocol 1)
-
o-Chlorobenzoic acid
-
Sodium Carbonate (Na₂CO₃)
-
Manganese Acetate (Mn(OAc)₂) or Copper(II) Acetate (Cu(OAc)₂)
-
Dimethylformamide (DMF)
-
Toluene
-
Dilute Sulfuric Acid (H₂SO₄)
-
-
Procedure:
-
In a 250 mL three-neck flask equipped with a mechanical stirrer and a Dean-Stark apparatus, add DMF (10 mL) and o-chlorobenzoic acid (8.6 g, 55.0 mmol).
-
Heat the mixture to 80°C until the solid is completely dissolved.
-
Add sodium carbonate (14.6 g, 137.5 mmol) and stir for 30 minutes to form the salt.
-
Add toluene (25 mL) and heat to reflux, collecting and removing water via the Dean-Stark trap.
-
Once no more water is collected, add the catalyst (Manganese Acetate, 0.5 g) and 4-Methoxy-2,3-dimethylaniline (7.5 g, 50.0 mmol).
-
Maintain the reaction temperature at 120-130°C, monitoring by HPLC or TLC.
-
When the concentration of o-chlorobenzoic acid is less than 1%, cool the reaction and add 100 mL of water.
-
Acidify the mixture to a pH of 2-3 with dilute sulfuric acid to precipitate the product.
-
Filter the crude product by vacuum filtration and wash with warm water.
-
Dry the solid to obtain the final NSAID precursor. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
-
Proposed Mechanism of Action
The synthesized diarylamine precursor is an analogue of fenamate-class NSAIDs. These drugs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 4-methoxy-2,6-dimethyl-aniline synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101704761A - Synthesis method of mefenamic acid - Google Patents [patents.google.com]
- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
Application Notes and Protocols: Reaction Kinetics of 5-Methoxy-3-nitro-1,2-xylene Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical, agrochemical, and dye industries. 5-Methoxy-3-nitro-1,2-xylene is a key building block in the synthesis of various complex organic molecules. Understanding the reaction kinetics of its formation is paramount for process optimization, ensuring safety, and maximizing yield and selectivity. These application notes provide a detailed overview of the reaction kinetics and a comprehensive experimental protocol for the synthesis of this compound.
Reaction Kinetics Overview
The formation of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction involves the generation of a nitronium ion (NO₂⁺) from the protonation of nitric acid by a stronger acid, typically sulfuric acid. The electron-rich aromatic ring of the starting material, 5-methoxy-1,2-xylene (also known as 3,4-dimethylanisole), then attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation re-establishes aromaticity, yielding the final product.
The rate of this reaction is influenced by several factors, including the concentrations of the aromatic substrate and the nitrating agent, the temperature, and the composition of the acid medium. Generally, the reaction is first order with respect to the aromatic substrate and first order with respect to the nitrating agent, making it a second-order reaction overall. The methoxy group is a strong activating group, and the two methyl groups are moderately activating, making the aromatic ring highly susceptible to electrophilic attack. The directing effects of these substituents favor nitration at the position ortho and para to the methoxy group and ortho to the methyl groups. Steric hindrance from the adjacent methyl groups directs the incoming nitro group to the less hindered position, leading to the preferential formation of this compound.
Table 1: Representative Kinetic Data for Aromatic Nitration Reactions
| Aromatic Substrate | Nitrating System | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Anisole | HNO₃/H₂SO₄ | 25 | High (qualitative) | Not Reported |
| Toluene | HNO₃/H₂SO₄ | 25 | 2.5 x 10⁻⁴ | 28.00[1] |
| o-Xylene | HNO₃/H₂SO₄ | 25 | Not Reported | Not Reported |
| p-Nitrotoluene | HNO₃/H₂SO₄ | 30-60 | Reaction studied, but specific k₂ not provided | 40.20[1] |
Note: The data provided are for analogous compounds and should be used as a reference for understanding the expected kinetic behavior of 5-methoxy-1,2-xylene nitration. The high reactivity of anisole suggests that the methoxy group in the target substrate will lead to a fast reaction rate.
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
5-Methoxy-1,2-xylene (3,4-dimethylanisole)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry flask, carefully add a calculated volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add the required amount of concentrated nitric acid to the cold sulfuric acid with continuous stirring. The molar ratio of nitric acid to the aromatic substrate should be approximately 1.1:1 to 1.2:1. The addition should be done dropwise to control the exotherm.
-
Keep the nitrating mixture in the ice bath until use.
-
-
Nitration Reaction:
-
In a separate round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5-methoxy-1,2-xylene in a suitable organic solvent like dichloromethane.
-
Cool the solution of the aromatic substrate in an ice bath to 0-5 °C.
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 5-methoxy-1,2-xylene. Maintain the reaction temperature between 0 and 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 30-60 minutes to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture over a mixture of crushed ice and water with vigorous stirring.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
-
Safety Precautions:
-
The reaction between concentrated nitric acid and sulfuric acid is highly exothermic and generates a corrosive and oxidizing mixture. Always perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of the nitrating mixture should be done slowly and with efficient cooling to control the reaction temperature and prevent runaway reactions.
-
Aromatic nitro compounds can be toxic and should be handled with care.
Visualizations
The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the formation of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Derivatization of 5-Methoxy-3-nitro-1,2-xylene for Further Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of 5-Methoxy-3-nitro-1,2-xylene, a versatile aromatic building block. The presence of methoxy, nitro, and dimethyl functionalities on the benzene ring allows for a variety of subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols outlined below focus on two key derivatization pathways: the reduction of the nitro group to form a primary amine and the electrophilic bromination of the aromatic ring.
Overview of Derivatization Strategies
This compound (also known as 3,4-dimethyl-5-nitroanisole) possesses a unique substitution pattern that dictates its reactivity. The electron-donating methoxy and methyl groups activate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions. Conversely, the electron-withdrawing nitro group deactivates the ring towards electrophiles, directing them to the meta position, and simultaneously activates the ring for nucleophilic aromatic substitution.[1] The primary derivatization reactions explored in this document are:
-
Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental transformation that yields 5-methoxy-1,2-dimethyl-3-aminobenzene. This aniline derivative is a key precursor for a wide range of reactions, including diazotization, acylation, and the formation of heterocyclic compounds.
-
Electrophilic Aromatic Bromination: The introduction of a bromine atom onto the aromatic ring provides a handle for further functionalization, such as cross-coupling reactions. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.
Experimental Protocols
Reduction of the Nitro Group to an Amine
The reduction of the nitro group in this compound to the corresponding amine, 5-methoxy-1,2-dimethyl-3-aminobenzene, is a high-yielding and common transformation. Two reliable methods are presented: catalytic hydrogenation and chemical reduction with tin(II) chloride.
This method utilizes hydrogen gas and a palladium on carbon (Pd/C) catalyst, offering a clean reaction with straightforward work-up.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Parr apparatus or similar hydrogenation equipment
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-methoxy-1,2-dimethyl-3-aminobenzene.
-
The product can be purified further by column chromatography on silica gel if necessary.
This is a classic and effective method for nitro group reduction, particularly useful when catalytic hydrogenation is not feasible.[2][3][4]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (15-25 mL per gram of substrate) in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (10-15 mL per gram of substrate).
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 70-80 °C) for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture by adding a cold aqueous solution of NaOH (e.g., 10 M) until the pH is >10. A thick white precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify by column chromatography on silica gel as needed.
Electrophilic Aromatic Bromination
The bromination of this compound is directed by the activating methoxy and methyl groups. The most likely position for substitution is ortho to the methoxy group and para to one of the methyl groups, at the C6 position, which is sterically accessible.
N-Bromosuccinimide is a convenient and selective brominating agent for activated aromatic rings.[5][6]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Aqueous sodium thiosulfate solution
-
Aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or dichloromethane (10-20 mL per gram of substrate) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05-1.1 eq) portion-wise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C to room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Dilute the mixture with water and extract with dichloromethane or ethyl acetate.
-
Wash the organic layer with aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the brominated derivative.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the derivatization of substituted nitroaromatics based on literature for analogous compounds. Yields are representative and may vary depending on the exact reaction conditions and scale.
Table 1: Summary of Nitro Group Reduction
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Catalytic Hydrogenation | H₂ (50 psi), 10% Pd/C | Ethanol | Room Temp. | 4-12 | >90 | [7] |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C | Methanol | Reflux | 1-3 | >95 | [7] |
| Chemical Reduction | SnCl₂·2H₂O / Conc. HCl | Ethanol | 70-80 | 1-3 | 80-95 | [3][4] |
Table 2: Summary of Electrophilic Bromination
| Reagent | Solvent | Temperature (°C) | Time (h) | Expected Major Product | Typical Yield (%) | Reference |
| N-Bromosuccinimide | Acetonitrile | 0 - Room Temp. | 2-6 | 6-Bromo-5-methoxy-3-nitro-1,2-xylene | 85-95 | [6] |
| Bromine / FeBr₃ | Dichloromethane | 0 - Room Temp. | 1-4 | 6-Bromo-5-methoxy-3-nitro-1,2-xylene | 70-85 | General Protocol |
Conclusion
The derivatization of this compound via reduction of the nitro group or electrophilic bromination provides versatile intermediates for the synthesis of more complex molecules. The protocols described herein are based on well-established and reliable methods for these transformations on analogous aromatic systems. These derivatives serve as valuable building blocks for drug discovery and development, allowing for the introduction of diverse functionalities and the exploration of new chemical space. Researchers should optimize the reaction conditions for their specific applications and scales.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. mdpi.com [mdpi.com]
Safe handling and storage procedures for 5-Methoxy-3-nitro-1,2-xylene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance on the safe handling and storage of 5-Methoxy-3-nitro-1,2-xylene. It is intended for use by trained professionals in a laboratory setting. All users should consult the most up-to-date Safety Data Sheet (SDS) for this compound and adhere to all applicable institutional and governmental safety regulations. The toxicological properties of this compound have not been fully investigated.
Introduction
This compound (also known as 5-methoxy-1,2-dimethyl-3-nitrobenzene) is a nitroaromatic compound.[1] Due to its chemical structure, it is classified as a hazardous chemical and requires careful handling and storage to minimize potential health and environmental risks.[1] It is primarily used as an intermediate in the synthesis of dyes, pigments, agricultural chemicals, and pharmaceuticals.[1] Given the general hazards associated with nitroxylene isomers, this compound should be handled with caution.
Hazard Identification and Classification
General Hazards of Structurally Similar Nitroaromatics:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
Quantitative Data Summary
Limited quantitative data is publicly available for this compound. The following tables summarize the available information and highlight data that is not available. For reference, data for a structurally similar compound, 3-Nitro-o-xylene, is included where available and clearly noted.
Table 1: Physical and Chemical Properties
| Property | Value for this compound | Value for 3-Nitro-o-xylene (for reference) |
| CAS Number | 185207-25-4 | 83-41-0 |
| Molecular Formula | C₉H₁₁NO₃ | C₈H₉NO₂ |
| Molecular Weight | 181.19 g/mol [1] | 151.16 g/mol [2] |
| Appearance | Yellow solid or liquid[1] | --- |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
| Flash Point | Data not available | 107 °C / 224.6 °F[2] |
| Solubility | Data not available | Insoluble in water |
Table 2: Toxicological Data
| Parameter | Value for this compound | Value for 3-Nitro-o-xylene (for reference) |
| LD50 Oral (Rat) | Data not available | 2380 mg/kg[2] |
| LD50 Dermal (Rat) | Data not available | 2110 mg/kg[2] |
| LC50 Inhalation | Data not available | Data not available |
| Carcinogenicity | Data not available | Not listed by IARC, NTP, ACGIH, or OSHA[2] |
Table 3: Exposure Limits
| Substance | Limit |
| This compound | No occupational exposure limits have been established. |
Experimental Protocols: Safe Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection:
-
Wear a lab coat.
-
Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Wear appropriate protective clothing to prevent skin exposure.[2]
-
-
Respiratory Protection:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
If engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[2]
-
Handling Procedures
-
General Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
-
Dispensing:
-
When transferring the substance, ground and bond containers to prevent static discharge.
-
Perform transfers in a chemical fume hood.
-
Storage Procedures
-
Storage Conditions:
-
Incompatible Materials:
Emergency Procedures
First-Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2][3]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Seek immediate medical attention or call a poison control center.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2]
-
Specific Hazards:
-
Combustible material.
-
Containers may explode when heated.
-
Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
-
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions:
-
Ensure adequate ventilation.
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment (see Section 4.1).
-
-
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
-
-
Containment and Cleaning Up:
-
Absorb the spill with inert material (e.g., sand, silica gel, universal binder).[2]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Waste Disposal
Dispose of this chemical and its container in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.
Visualization of Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and storage of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-3-nitro-1,2-xylene
Welcome to the technical support center for the synthesis of 5-Methoxy-3-nitro-1,2-xylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method for synthesizing this compound is through the electrophilic nitration of 3,4-dimethylanisole. This is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[3]
Q2: What are the potential side products in this synthesis?
A2: During the nitration of 3,4-dimethylanisole, the primary side products are other constitutional isomers of this compound. Due to the directing effects of the methoxy and methyl groups on the aromatic ring, nitration can also occur at other positions. Additionally, over-nitration to form dinitro compounds is a possibility if the reaction conditions are too harsh (e.g., high temperature or high concentration of nitrating agent).[4] Oxidation of the methyl groups to carboxylic acids can also occur, though this is less common under standard nitrating conditions.
Q3: How can I minimize the formation of isomeric impurities?
A3: Minimizing isomeric impurities requires careful control of reaction conditions. Key parameters include:
-
Temperature: Lowering the reaction temperature generally increases the selectivity for the desired isomer. Running the reaction at or below room temperature is advisable.
-
Rate of Addition: Slow, dropwise addition of the nitrating agent to the solution of 3,4-dimethylanisole can help to control the reaction exotherm and improve selectivity.
-
Stoichiometry: Using a minimal excess of the nitrating agent can help to reduce the formation of di-nitro byproducts.
Q4: What are the recommended purification methods for this compound?
A4: After the reaction is complete, the crude product is typically isolated by quenching the reaction mixture with ice water and then extracting the product into an organic solvent. The organic layer is then washed with a dilute base (like sodium bicarbonate solution) to remove acidic impurities, followed by washing with water and brine. For purification, column chromatography on silica gel is often effective in separating the desired product from isomeric impurities and unreacted starting material. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Ineffective nitrating agent. | 1. Increase reaction time or temperature slightly (monitor for side product formation). 2. Ensure the reaction temperature is kept low, especially during the addition of the nitrating agent. 3. Use fresh, concentrated nitric and sulfuric acids. |
| High Percentage of Unreacted Starting Material | 1. Insufficient nitrating agent. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Use a slight excess of the nitrating agent (e.g., 1.1 to 1.2 equivalents). 2. Increase the reaction time and monitor the progress by TLC or GC. 3. Allow the reaction to proceed at a slightly higher temperature (e.g., room temperature) after the initial low-temperature addition. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high. 2. Rapid addition of the nitrating agent. | 1. Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. 2. Add the nitrating agent slowly and dropwise with vigorous stirring. |
| Formation of Dark-Colored Byproducts | 1. Oxidation of the starting material or product. 2. Over-nitration. | 1. Use a less concentrated nitrating agent or a milder nitrating system. 2. Carefully control the stoichiometry of the nitrating agent and the reaction temperature. |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous layer. 2. Emulsion formation during workup. | 1. Perform multiple extractions with a suitable organic solvent. 2. Add brine during the workup to break up emulsions. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on standard nitration procedures for similar aromatic compounds.[1][4] Optimization may be required.
Materials:
-
3,4-Dimethylanisole
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Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or other suitable organic solvent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethylanisole (1 equivalent) in dichloromethane.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (2 equivalents). Keep the mixture cool.
-
Slowly add the nitrating mixture dropwise to the stirred solution of 3,4-dimethylanisole over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully pour the reaction mixture over a beaker of crushed ice with stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
The following table summarizes the effect of various parameters on the nitration of o-xylene, which can serve as a reference for optimizing the synthesis of this compound.[2]
| Parameter | Condition | Yield (%) | Selectivity (4-nitro vs. 3-nitro) |
| Temperature | 80 °C | 90.2 | - |
| 100 °C | 94.1 | - | |
| 120 °C | 93.5 | - | |
| H₂SO₄/HNO₃ Mole Ratio | 2.0 | 91.3 | - |
| 3.0 | 94.1 | - | |
| 4.0 | 92.8 | - | |
| HNO₃/o-xylene Mole Ratio | 1.0 | 85.6 | - |
| 1.2 | 94.1 | - | |
| 1.5 | 93.2 | - |
Note: Data is for the continuous-flow nitration of o-xylene and is intended for illustrative purposes.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitration of 1,2-Dimethyl-3-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1,2-dimethyl-3-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor mononitration products in the nitration of 1,2-dimethyl-3-methoxybenzene?
A1: The nitration of 1,2-dimethyl-3-methoxybenzene is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. Both methyl (-CH₃) and methoxy (-OCH₃) groups are activating and ortho, para-directing. The methoxy group is a significantly stronger activating group than the methyl groups.
The primary directing influence will be the powerful methoxy group, favoring substitution at its ortho and para positions. The two methyl groups will also direct to their ortho and para positions. Considering the positions on the ring:
-
Position 4: Para to the methoxy group and ortho to one methyl group. This position is highly activated and sterically accessible.
-
Position 6: Ortho to the methoxy group and ortho to the other methyl group. This position is also highly activated but may experience some steric hindrance from the adjacent methyl and methoxy groups.
-
Position 5: Meta to the methoxy group but ortho and para to the methyl groups. This position is less favored due to being meta to the strongest activating group.
Therefore, the expected major product is 1,2-dimethyl-3-methoxy-4-nitrobenzene . A likely minor product is 1,2-dimethyl-3-methoxy-6-nitrobenzene . The formation of the 5-nitro isomer is expected to be minimal.
Q2: What are the common side products to expect in this reaction?
A2: Due to the highly activated nature of the 1,2-dimethyl-3-methoxybenzene ring, several side products can form, especially under harsh reaction conditions. These include:
-
Dinitration products: The initial mononitrated product is still activated enough to undergo a second nitration, leading to various dinitro isomers.
-
Oxidation products: Strong nitrating agents and elevated temperatures can lead to the oxidation of the methyl groups or the aromatic ring itself, resulting in the formation of benzaldehydes, benzoic acids, or phenolic compounds.
-
Ipso-substitution: Attack of the electrophile at a position already occupied by a substituent (in this case, a methyl group) can occur, leading to the formation of byproducts.
Q3: How can the formation of side products be minimized?
A3: To minimize the formation of side products, it is crucial to control the reaction conditions carefully:
-
Temperature: Maintain a low reaction temperature (typically 0-10 °C) to reduce the rate of side reactions, particularly dinitration and oxidation.
-
Stoichiometry: Use a controlled amount of the nitrating agent (close to a 1:1 molar ratio of nitrating agent to substrate) to disfavor polynitration.
-
Choice of Nitrating Agent: A milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, may provide better selectivity for mononitration compared to the more aggressive nitric acid/sulfuric acid mixture.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to prevent further reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Inadequate mixing. | 1. Switch to a stronger nitrating system (e.g., from HNO₃/acetic anhydride to HNO₃/H₂SO₄). 2. Allow the reaction to proceed at a slightly higher temperature (e.g., room temperature), but monitor closely for side product formation. 3. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Formation of significant amounts of dinitro products | 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Prolonged reaction time. | 1. Maintain a low and consistent reaction temperature (0-5 °C). 2. Use a stoichiometric amount of the nitrating agent. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Dark-colored reaction mixture or tar formation | 1. Oxidation of the starting material or products. 2. Reaction temperature is too high. | 1. Use a milder nitrating agent. 2. Ensure the reaction temperature is strictly controlled. 3. Add the nitrating agent slowly to the substrate solution to manage the exotherm. |
| Unexpected isomer ratio | 1. Reaction temperature fluctuations. 2. Different nitrating agent or solvent system used. | 1. Maintain precise temperature control throughout the reaction. 2. The choice of nitrating agent and solvent can influence regioselectivity; consider screening different conditions if a specific isomer is desired. |
Data Presentation
Table 1: Predicted Product Distribution in the Mononitration of 1,2-Dimethyl-3-methoxybenzene
| Product Name | Structure | Predicted Distribution | Rationale |
| 1,2-Dimethyl-3-methoxy-4-nitrobenzene | ![]() | Major | Para to the strongly activating methoxy group and ortho to a methyl group. Sterically accessible. |
| 1,2-Dimethyl-3-methoxy-6-nitrobenzene | ![]() | Minor | Ortho to the strongly activating methoxy group. May have some steric hindrance. |
| 1,2-Dimethyl-3-methoxy-5-nitrobenzene | ![]() | Trace/Not expected | Meta to the strongly activating methoxy group. |
Experimental Protocols
Standard Protocol for Mononitration using Nitric Acid and Sulfuric Acid
Materials:
-
1,2-Dimethyl-3-methoxybenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or other suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir bar
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with a cooling bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-dimethyl-3-methoxybenzene (1 equivalent) in dichloromethane.
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to pre-cooled concentrated sulfuric acid (2 equivalents) at 0 °C.
-
Slowly add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.
-
Once the starting material is consumed, carefully pour the reaction mixture over a mixture of crushed ice and water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Predicted product distribution in the nitration of 1,2-dimethyl-3-methoxybenzene.
Caption: A simplified troubleshooting workflow for the nitration of activated arenes.
Technical Support Center: Overcoming Poor Regioselectivity in Xylene Nitration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor regioselectivity during the nitration of xylene.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your xylene nitration experiments.
Problem 1: Low Regioselectivity in o-Xylene Nitration, Resulting in a Mixture of 3-nitro-o-xylene and 4-nitro-o-xylene.
-
Possible Cause: Standard mixed acid (H₂SO₄/HNO₃) nitration often yields a nearly 1:1 mixture of 3-nitro and 4-nitro isomers due to the similar activating effects of the two methyl groups at the available positions.[1][2] Traditional methods are known for their low isomeric selectivity.[1][2]
-
Troubleshooting Steps:
-
Employ a Shape-Selective Catalyst: The use of solid acid catalysts, particularly zeolites like H-beta, can significantly enhance regioselectivity towards the 4-nitro isomer.[3][4][5][6] The defined pore structure of these catalysts sterically hinders the formation of the 3-nitro isomer.[7][8]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, although this may also decrease the overall reaction rate.[9]
-
Consider Alternative Nitrating Agents: While mixed acid is common, exploring other nitrating systems in conjunction with a selective catalyst may provide better results. For instance, using nitric acid with acetic anhydride can be effective.[7][8]
-
Vapor Phase Nitration: Performing the reaction in the vapor phase over a solid acid catalyst at elevated temperatures (e.g., 150 °C) has been shown to increase the selectivity for 4-nitro-o-xylene.[5]
-
Problem 2: Predominance of 4-nitro-m-xylene with low yields of 2-nitro-m-xylene.
-
Possible Cause: In the nitration of m-xylene, the positions ortho to one methyl group and para to the other (positions 4 and 6) are highly activated and sterically accessible. The position ortho to both methyl groups (position 2) is sterically hindered, leading to lower yields of the 2-nitro isomer.[1][2]
-
Troubleshooting Steps:
-
Catalyst Selection: While conventional methods heavily favor the 4-nitro isomer, certain catalytic systems might slightly alter this ratio. However, achieving high selectivity for the 2-nitro isomer is inherently challenging.
-
Re-evaluate Synthetic Strategy: If 2-nitro-m-xylene is the desired product, it may be necessary to consider an alternative synthetic route that does not rely on the direct nitration of m-xylene.
-
Problem 3: Formation of Dinitro or Polynitro Byproducts.
-
Possible Cause: The reaction conditions are too harsh, leading to multiple nitration events on the aromatic ring. This is more likely with highly concentrated acids and elevated temperatures.[1][2][9]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount of the nitrating agent relative to the xylene.
-
Milder Reaction Conditions: Employ lower reaction temperatures and less concentrated acids.[9]
-
Controlled Addition: Add the nitrating agent dropwise to the reaction mixture to maintain a low concentration of the nitronium ion and better control the reaction exotherm.[2]
-
Problem 4: Presence of Oxidation Byproducts.
-
Possible Cause: Nitric acid is a strong oxidizing agent, and side reactions can occur, especially at higher temperatures.[1][2]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Maintain a low and consistent temperature throughout the reaction.[10]
-
Use of a Co-solvent: In some cases, using an inert co-solvent can help to better control the reaction temperature and minimize side reactions.
-
Vapor Phase Reaction: Vapor phase nitration has been shown to decrease the formation of oxidation products.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to achieve high regioselectivity in xylene nitration with traditional mixed acid methods?
A1: The two methyl groups on the xylene ring are ortho, para-directing and activating for electrophilic aromatic substitution.[10] In o-xylene, the electronic effects of the methyl groups lead to comparable activation at the 3- and 4-positions, resulting in a mixture of isomers.[1][2] In m-xylene, the 4-position is strongly favored due to combined electronic activation and lower steric hindrance compared to the 2-position.[1][2]
Q2: How do zeolite catalysts improve the regioselectivity of xylene nitration?
A2: Zeolites possess a microporous crystalline structure with well-defined channels and pores.[7][8] This structure imparts "shape selectivity," where the catalyst's pores can sterically favor the transition state leading to one isomer over another.[7][8] For instance, in o-xylene nitration, the formation of the bulkier transition state for 3-nitro-o-xylene is disfavored within the zeolite pores, leading to a higher yield of the 4-nitro isomer.[3][4][5]
Q3: What are the typical isomer distributions for xylene nitration under different conditions?
A3: The isomer distribution is highly dependent on the xylene isomer and the reaction conditions. The following table summarizes typical results:
| Xylene Isomer | Nitrating System | 3-nitro-o-xylene (%) | 4-nitro-o-xylene (%) | 2-nitro-m-xylene (%) | 4-nitro-m-xylene (%) | Reference |
| o-Xylene | H₂SO₄/HNO₃ | 55 | 45 | - | - | [1][2] |
| o-Xylene | Zeolite H-beta (Vapor Phase, 150°C) | - | up to 65% selectivity | - | - | [5] |
| o-Xylene | Zeolite H-beta (Liquid Phase, 70°C) | - | up to 63% selectivity | - | - | [5] |
| m-Xylene | H₂SO₄/HNO₃ | - | - | 14 | 86 | [1][2] |
| m-Xylene | Zeolite Hβ (HNO₃/Acetic Anhydride) | - | - | Quantitative yield of 2,4- and 2,6-dimethylnitrobenzene | No 3,5-dimethylnitrobenzene | [7] |
Q4: What is a general experimental protocol for improving the regioselective nitration of o-xylene using a zeolite catalyst?
A4: The following is a general protocol based on literature procedures for liquid-phase nitration.
Experimental Protocol: Regioselective Nitration of o-Xylene with Zeolite H-beta
-
Materials: o-xylene, 70% nitric acid, Zeolite H-beta catalyst (activated), carbon tetrachloride (solvent).
-
Apparatus: A 50 mL two-neck round-bottom flask, magnetic stirrer, condenser, and an oil bath for temperature control.
-
Procedure:
-
Activate the Zeolite H-beta catalyst by heating to an appropriate temperature under vacuum to remove any adsorbed water.
-
In the round-bottom flask, combine 10 mmol of o-xylene, 10 mL of carbon tetrachloride, and 0.212 g of the activated Zeolite H-beta catalyst (20 wt% based on o-xylene).
-
Begin stirring the mixture and heat to 75°C under a nitrogen atmosphere.
-
Slowly add 10 mmol of 70% nitric acid to the reaction mixture.
-
Maintain the reaction at 75°C with continuous stirring for the desired reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Wash the organic layer with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product mixture, if necessary, using column chromatography or distillation to isolate the desired 4-nitro-o-xylene isomer.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor regioselectivity in xylene nitration.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 2. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. Regioselective Nitration of m-Xylene Catalyzed by Zeolite Catalyst [ouci.dntb.gov.ua]
- 9. benchchem.com [benchchem.com]
- 10. askfilo.com [askfilo.com]
Optimizing temperature and reaction time for 5-Methoxy-3-nitro-1,2-xylene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Methoxy-3-nitro-1,2-xylene through the nitration of 3,4-dimethylanisole. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during this electrophilic aromatic substitution reaction.
Experimental Protocols
A standard laboratory procedure for the nitration of a substituted xylene, which can be adapted for 3,4-dimethylanisole, involves the use of a mixed acid solution.
Batch Nitration Procedure (Adapted for 3,4-Dimethylanisole)
This protocol is adapted from a procedure for the nitration of o-xylene and should be optimized for 3,4-dimethylanisole.[1]
Materials:
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3,4-Dimethylanisole
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid (98%) or Concentrated Nitric Acid
-
Ice
-
Brine solution
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Water
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Round-bottom flask with mechanical stirrer
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Dropping funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add the desired amount of 3,4-dimethylanisole.
-
Cool the flask to the desired reaction temperature (e.g., 0-5 °C or 15-20 °C) using an ice bath.
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Prepare the mixed acid by carefully and slowly adding the desired molar equivalent of nitric acid to a pre-cooled flask containing the desired molar equivalent of concentrated sulfuric acid. This should be done in an ice bath with stirring.
-
Add the mixed acid dropwise to the stirred 3,4-dimethylanisole solution over a period of approximately one hour, ensuring the reaction temperature is maintained.
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After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at the same temperature.
-
Quench the reaction by carefully pouring the mixture over crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
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Wash the organic layer twice with water and then once with brine to remove any residual acid.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Data Presentation: Reaction Parameter Optimization
The following tables summarize key quantitative data for optimizing the nitration of xylene derivatives, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Temperature Effects on Nitration of Xylenes
| Substrate | Product Stage | Recommended Temperature | Reference |
| p-Xylene | Mononitration | 30°C | |
| p-Xylene | Dinitration | 80°C | |
| p-Xylene | Trinitration | 120°C | |
| o-Xylene | Mononitration | 15-20°C | [1] |
Table 2: Reagent Ratios for Nitration of o-Xylene (Batch Process) [1]
| Reagent | Molar Equivalents |
| o-Xylene | 1.0 |
| Concentrated H₂SO₄ (98%) | 1.3 |
| Fuming HNO₃ (98%) | 1.2 |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
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Question: My reaction resulted in a low yield of the desired this compound, or no product was formed at all. What could be the cause?
-
Answer:
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Insufficiently strong nitrating agent: The nitronium ion (NO₂⁺) is the active electrophile in this reaction. Its formation is facilitated by a strong acid like sulfuric acid.[2] Ensure your nitric and sulfuric acids are of high concentration. For less reactive substrates, fuming nitric acid or oleum might be necessary.
-
Reaction temperature is too low: While low temperatures are generally used to control regioselectivity and prevent side reactions, an excessively low temperature may result in a very slow reaction rate. Consider a controlled, incremental increase in temperature.
-
Incomplete reaction: The reaction time may not have been sufficient for the reaction to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
-
Question: I have obtained a mixture of nitro isomers instead of the desired this compound. How can I improve the regioselectivity?
-
Answer:
-
Understanding directing effects: In 3,4-dimethylanisole, the methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group. The two methyl groups (-CH₃) are also activating and ortho-, para-directing. The final position of the nitro group is a result of the combined directing effects of these substituents. Nitration is expected to occur at the positions most activated by these groups.
-
Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired isomers. Maintaining a consistently low temperature throughout the addition of the mixed acid is crucial for controlling regioselectivity.
-
Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. Milder nitrating agents may offer better selectivity.
-
Issue 3: Product Fails to Precipitate or is Difficult to Isolate
-
Question: After quenching the reaction with ice, my product did not precipitate, or it formed an oil that was difficult to handle. What should I do?
-
Answer:
-
Solubility: The nitrated product may have some solubility in the aqueous acidic mixture, especially if the volume is large.
-
Extraction: If the product does not precipitate, you will need to perform a liquid-liquid extraction. Use a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to extract the product from the aqueous layer.
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Washing: After extraction, it is important to wash the organic layer with water and then a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid before drying and solvent evaporation.
-
Issue 4: Presence of Dark-Colored Impurities
-
Question: My crude product is a dark, tarry substance. What are these impurities and how can I avoid them?
-
Answer:
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Oxidation: The methoxy and methyl groups on the aromatic ring make it susceptible to oxidation by nitric acid, especially at higher temperatures. This can lead to the formation of phenolic and other colored byproducts. Maintaining a low reaction temperature is critical to minimize oxidation.
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Over-nitration: Although less common for mononitration, using harsh conditions (high temperature, excess nitrating agent) can lead to the formation of dinitro or trinitro compounds, which can be more colored.
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Purification: These impurities can often be removed by column chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
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Q1: What is the optimal temperature for the nitration of 3,4-dimethylanisole?
-
Q2: How can I monitor the progress of the reaction?
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A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Take small aliquots from the reaction mixture at regular intervals, quench them in ice water, extract with a small amount of an organic solvent, and spot on a TLC plate. The disappearance of the starting material spot (3,4-dimethylanisole) and the appearance of a new product spot will indicate the reaction's progress.
-
-
Q3: What are the expected byproducts in the nitration of 3,4-dimethylanisole?
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A3: Besides the desired this compound, potential byproducts could include other positional isomers of the mononitrated product due to the directing effects of the methoxy and methyl groups. Over-nitration to dinitro compounds is also possible under harsher conditions. Oxidative byproducts, such as phenols, can also form.
-
-
Q4: What is the role of sulfuric acid in this reaction?
-
A4: Sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[2]
-
Visualizing the Process
Experimental Workflow for Nitration
Caption: A flowchart of the nitration of 3,4-dimethylanisole.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low product yield.
References
- 1. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrosation and nitrous acid-catalysed nitration of anisole and 2,6-dimethylanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for the synthesis of 5-Methoxy-3-nitro-1,2-xylene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Methoxy-3-nitro-1,2-xylene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction yielded a mixture of isomers instead of the pure this compound. How can I improve the regioselectivity?
A1: The nitration of 3,4-dimethylanisole is expected to produce a mixture of isomers due to the directing effects of the methoxy and methyl groups. The methoxy group is a strong ortho, para-director, while the two methyl groups are weaker ortho, para-directors. To improve the yield of the desired this compound, consider the following:
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Temperature Control: Lowering the reaction temperature can enhance selectivity. Nitration is an exothermic reaction, and maintaining a low and constant temperature (e.g., -10 to 0 °C) is crucial.
-
Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of 3,4-dimethylanisole. This helps to control the reaction temperature and minimize side reactions.
-
Solvent Effects: The choice of solvent can influence the isomer ratio. While not always straightforward, exploring different solvent systems could potentially alter the selectivity.
Q2: The yield of my product is consistently low. What are the potential causes and solutions?
A2: Low yields can result from several factors:
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Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Side Reactions: Over-nitration (di-nitration) or oxidation of the starting material can significantly reduce the yield of the desired mononitrated product. Using a stoichiometric amount of the nitrating agent and maintaining a low temperature can help minimize these side reactions.
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Loss during Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps. Ensure proper phase separation during extractions and consider optimizing your purification method (e.g., recrystallization solvent, chromatography conditions).
-
Substrate Quality: Ensure the 3,4-dimethylanisole starting material is pure.
Q3: My final product is discolored (yellow or brownish). What is the cause and how can I purify it?
A3: Discoloration is often due to the presence of phenolic impurities or other nitrated byproducts. These can form through side reactions during nitration. To remove these impurities:
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Alkaline Wash: During the workup, washing the organic layer with a dilute aqueous solution of sodium carbonate or sodium hydroxide can help remove acidic phenolic impurities.
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Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is an effective method for purifying the product and removing colored impurities.
-
Activated Carbon: Adding a small amount of activated carbon during recrystallization can help adsorb colored impurities. Be aware that this may also reduce your overall yield.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from colored impurities and isomers.
Q4: I am observing the formation of a significant amount of di-nitrated products. How can I prevent this?
A4: The formation of di-nitrated byproducts is a common issue in the nitration of activated aromatic rings. To favor mono-nitration:
-
Control Stoichiometry: Use a carefully measured, near-stoichiometric amount of the nitrating agent (typically 1.0 to 1.1 equivalents).
-
Low Temperature: Maintain a low reaction temperature to decrease the reaction rate and reduce the likelihood of a second nitration event.
-
Short Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction.
Data Presentation
The following table summarizes the key quantitative parameters for an adapted experimental protocol for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 3,4-Dimethylanisole |
| Nitrating Agent | Mixture of Nitric Acid and Sulfuric Acid |
| Molar Ratio (Substrate:HNO₃) | 1 : 1.1 |
| Reaction Temperature | -5 to 5 °C |
| Reaction Time | 1 - 2 hours |
| Work-up | Quenching with ice-water, extraction |
| Purification Method | Recrystallization (e.g., from ethanol) |
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
Disclaimer: This is an adapted protocol based on the nitration of similar aromatic compounds. The actual yield and isomer distribution may vary. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3,4-Dimethylanisole
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Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol (for recrystallization)
-
Dichloromethane or Ethyl Acetate (for extraction)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid (1.1 molar equivalents) to a stirred volume of concentrated sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3,4-dimethylanisole (1.0 molar equivalent) in a suitable solvent like dichloromethane or add it directly to the reaction flask if it is a liquid. Cool the flask to -5 °C in an ice-salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3,4-dimethylanisole over a period of 30-60 minutes. Carefully monitor the internal temperature and maintain it between -5 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If no solvent was used, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the initial substrate).
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain this compound. The other isomers may remain in the mother liquor.
Mandatory Visualization
Caption: A workflow diagram illustrating the synthesis protocol and common troubleshooting issues.
Caption: Logical relationships between reaction conditions and outcomes in the nitration of 3,4-dimethylanisole.
Technical Support Center: Purification of 5-Methoxy-3-nitro-1,2-xylene
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Methoxy-3-nitro-1,2-xylene. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the removal of isomeric impurities.
Understanding the Challenge: Isomeric Impurities
The synthesis of this compound via electrophilic nitration of 3-methoxy-1,2-xylene is prone to the formation of positional isomers due to the directing effects of the methoxy and methyl substituents on the aromatic ring. These isomers often possess very similar physicochemical properties, making their separation a significant challenge. The primary isomeric impurity of concern is 5-Methoxy-1,3-dimethyl-2-nitrobenzene.
Data Presentation: Physicochemical Properties
While experimental data for this compound and its isomers is limited in publicly available literature, the following table summarizes known and estimated properties to guide purification strategy development.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 185207-25-4 | C₉H₁₁NO₃ | 181.19 | N/A | N/A | Soluble in polar organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water.[1][2] |
| 5-Methoxy-1,3-dimethyl-2-nitrobenzene | 61019-03-2 | C₉H₁₁NO₃ | 181.19 | ~74 | N/A | Likely similar to the target compound.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective methods for removing isomeric impurities from this compound are fractional recrystallization and column chromatography. The choice between them depends on the scale of the purification and the thermal stability of the compound.
Q2: I'm getting a low yield after recrystallization. What can I do?
A2: Low yield during recrystallization can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Slow cooling is also crucial; allow the solution to cool to room temperature gradually before placing it in an ice bath to maximize crystal formation. If the yield is still low, your chosen solvent may be too effective even at low temperatures; consider a solvent mixture to fine-tune the solubility.[1]
Q3: My product "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer that can trap impurities. To prevent this, try using a larger volume of solvent, a solvent with a lower boiling point, or cooling the solution more slowly with vigorous stirring to encourage crystal nucleation.
Q4: How do I choose the right solvent system for column chromatography to separate my isomers?
A4: The key to good separation is selecting a mobile phase that provides a significant difference in the retention factors (Rf) of the isomers. Use thin-layer chromatography (TLC) to screen various solvent systems. For polar nitroaromatic compounds, a common approach is to use a mixture of a non-polar solvent like hexane or toluene with a more polar solvent such as ethyl acetate or dichloromethane.[4][5] Start with a low polarity mixture and gradually increase the proportion of the polar solvent. An ideal Rf for the target compound is typically between 0.2 and 0.4 for optimal separation.[6]
Q5: The isomeric impurities are co-eluting with my desired product during column chromatography. What are my options?
A5: If co-elution occurs, you can try several strategies. You can use a shallower solvent gradient to increase the resolution between peaks. Alternatively, changing the stationary phase (e.g., using alumina instead of silica gel) or employing a different solvent system with alternative selectivity (e.g., using a solvent that can engage in π-π interactions like toluene) may be effective. For challenging separations of aromatic isomers, phenyl-hexyl columns can offer an additional separation mechanism through π-π interactions.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling | - The solution is not supersaturated (too much solvent used).- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent and attempt to cool again.- Try a different solvent or a mixture of solvents to reduce solubility at low temperatures.- Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[8] |
| Product purity does not improve | - The main impurity is a positional isomer with very similar solubility characteristics.- The cooling process was too rapid, causing co-precipitation of the impurity. | - Attempt fractional recrystallization, where multiple recrystallization steps are performed, and the purity of each fraction is analyzed.- If recrystallization is ineffective, column chromatography is the recommended alternative for separating isomers.[1] |
| Product appears as an oil or sticky solid | - The solution was cooled too quickly.- The boiling point of the solvent is higher than the melting point of the compound. | - Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly with vigorous stirring.- Select a solvent with a lower boiling point. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomers | - The mobile phase polarity is not optimized.- The column is overloaded with the sample.- The column was not packed properly, leading to channeling. | - Use TLC to find an optimal solvent system that provides good separation between the isomers (aim for a significant ΔRf).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air gaps or cracks. |
| Compound is stuck on the column | - The compound is too polar for the chosen mobile phase.- The compound may be degrading on the silica gel. | - Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing a small percentage of methanol or even additives like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can be used.[6]- Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if degradation occurs. If it is unstable, consider using a less acidic stationary phase like alumina. |
| Compound elutes too quickly | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
Experimental Protocols
Protocol 1: Fractional Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water). A suitable solvent will dissolve the compound when hot but will result in poor solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Analyze the purity of the crystals and the mother liquor by TLC or HPLC to assess the effectiveness of the separation. Repeat the process if necessary.
Protocol 2: Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase. Test mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v) to find a system where the desired product has an Rf of ~0.3 and is well-separated from its impurities.
-
Column Packing: Prepare a glass column with a cotton or glass wool plug at the bottom. Add a small layer of sand. Pack the column with silica gel using either a dry or wet packing method, ensuring there are no air bubbles or cracks.[4] Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent if solubility is an issue). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in test tubes and monitor the separation by TLC.
-
Fraction Analysis: Spot each fraction on a TLC plate to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. lookchem.com [lookchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 61019-03-2(5-methoxy-1,3-dimethyl-2-nitrobenzene) | Kuujia.com [kuujia.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
Preventing decomposition of 5-Methoxy-3-nitro-1,2-xylene during workup
Welcome to the technical support center for 5-Methoxy-3-nitro-1,2-xylene. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during experimental workup.
Troubleshooting Guide
Decomposition of this compound during workup can manifest as low yields, discoloration of the product, or the presence of unexpected impurities. The following guide addresses common issues and provides corrective actions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of isolated product | 1. Decomposition during quenching: The highly acidic reaction mixture can cause localized heating and side reactions upon contact with water. 2. Product loss during extraction: The product may have some solubility in the aqueous phase, especially if emulsions form. 3. Decomposition during alkaline wash: The presence of a strong electron-withdrawing nitro group and an activating methoxy group can make the aromatic ring susceptible to nucleophilic attack by hydroxide ions, potentially leading to the formation of phenolic byproducts. | 1. Controlled Quenching: Slowly pour the reaction mixture into a vigorously stirred slurry of crushed ice and water. Maintain the temperature of the quenching mixture below 10 °C. 2. Efficient Extraction: Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) for extraction. To minimize emulsion formation, use a brine wash (saturated NaCl solution). If an emulsion persists, allow the mixture to stand or add a small amount of solid NaCl. 3. Mild Alkaline Wash: Use a dilute, weak base such as 5% aqueous sodium bicarbonate solution for neutralization instead of strong bases like sodium hydroxide. Monitor the pH of the aqueous layer and stop washing once it is neutral or slightly basic (pH 7-8). Minimize contact time with the basic solution. |
| Product discoloration (yellow to brown) | 1. Formation of phenolic impurities: The methoxy group can be susceptible to hydrolysis under strongly acidic or basic conditions, or through oxidative demethylation, leading to the formation of colored nitrophenols. 2. Presence of residual acid: Traces of nitric or sulfuric acid can lead to degradation of the product over time or upon heating (e.g., during solvent evaporation). | 1. Mild Workup Conditions: Avoid high temperatures and prolonged exposure to strong acids or bases throughout the workup. A thorough wash with a mild basic solution is crucial for removing acidic impurities that can catalyze degradation.[1][2] 2. Purification: If discoloration persists, purify the product by recrystallization or column chromatography. |
| Presence of a phenolic impurity in NMR/LC-MS | 1. Nucleophilic aromatic substitution: Hydroxide ions from a strong basic wash can displace the methoxy group, which is activated by the electron-withdrawing nitro group. 2. Oxidative demethylation: This can occur as a side reaction during nitration, especially in the presence of excess nitric acid. | 1. Use of Weak Base: Employ a weak base like sodium bicarbonate for the neutralization step to prevent nucleophilic attack on the aromatic ring. 2. Optimized Reaction Conditions: Ensure the nitration reaction is carried out at the recommended temperature and with the correct stoichiometry of reagents to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is a basic wash necessary during the workup of nitration reactions?
A basic wash is essential to neutralize and remove residual strong acids (sulfuric and nitric acid) from the reaction mixture. These acids can otherwise lead to product degradation during storage or subsequent purification steps. The basic wash also helps in removing acidic byproducts, such as nitrophenols, by converting them into their water-soluble salts.
Q2: Can I use a strong base like sodium hydroxide (NaOH) for the neutralization step?
It is strongly advised to avoid strong bases like NaOH. The combination of an electron-withdrawing nitro group and an activating methoxy group on the aromatic ring makes this compound susceptible to nucleophilic aromatic substitution. Hydroxide ions (OH⁻) from a strong base can act as nucleophiles and displace the methoxy group, leading to the formation of a phenolic impurity. A milder base like sodium bicarbonate is recommended.
Q3: My product is an oil and does not precipitate upon quenching. What should I do?
If the product does not precipitate, it is likely an oil or has significant solubility in the aqueous acidic mixture. In this case, proceed directly to liquid-liquid extraction with an appropriate organic solvent after quenching the reaction mixture.
Q4: I observe a persistent emulsion during extraction. How can I resolve this?
To break an emulsion, you can try the following:
-
Add a saturated aqueous solution of sodium chloride (brine).
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Allow the separatory funnel to stand undisturbed for an extended period.
-
Pass the emulsified layer through a bed of Celite or glass wool.
Experimental Protocols
Recommended Workup Protocol to Prevent Decomposition
-
Quenching: Prepare a beaker with a stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture). Slowly and carefully pour the completed reaction mixture into the ice-water slurry, ensuring the temperature does not rise above 10 °C.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Neutralization Wash: Wash the combined organic layers with a 5% aqueous solution of sodium bicarbonate. Swirl gently and vent the separatory funnel frequently to release any evolved CO₂ gas. Check the pH of the aqueous layer with pH paper and continue washing until it is neutral to slightly basic (pH 7-8).
-
Water and Brine Wash: Wash the organic layer once with deionized water, followed by a wash with a saturated aqueous solution of sodium chloride (brine) to facilitate drying.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure, keeping the bath temperature low to prevent thermal decomposition.
Visualizations
Caption: Potential decomposition via nucleophilic substitution.
Caption: Recommended workup workflow for product stability.
References
Technical Support Center: Synthesis of 5-Methoxy-3-nitro-1,2-xylene
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-3-nitro-1,2-xylene. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to facilitate the successful scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? A1: The most common and direct method is the electrophilic aromatic substitution, specifically the nitration of 3,4-dimethylanisole (also known as 4-methoxy-1,2-dimethylbenzene), using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.
Q2: What are the main challenges in this synthesis? A2: The primary challenges include controlling regioselectivity, preventing over-nitration (dinitration), and separating the desired product from isomeric byproducts and other impurities. The starting material, 3,4-dimethylanisole, has three activating groups (two methyl and one methoxy), which makes the benzene ring highly susceptible to electrophilic attack and can lead to a mixture of products.
Q3: What are the expected isomers and byproducts? A3: Besides the target this compound, other possible mononitrated isomers can form, although the directing effects of the methoxy and methyl groups favor specific positions. Dinitrated products are also a significant possibility if the reaction conditions are not carefully controlled. Additionally, oxidation of the starting material can lead to the formation of nitrophenolic impurities.
Q4: What safety precautions are critical for this reaction? A4: Nitration reactions are highly exothermic and can run away if not properly controlled.[1] Key safety measures include:
-
Performing the reaction in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
-
Adding the nitrating agent slowly and portion-wise to the substrate solution while carefully monitoring the internal temperature.
-
Using an ice bath to maintain the recommended reaction temperature.
-
Quenching the reaction by slowly adding the reaction mixture to crushed ice.
Q5: How can I monitor the progress of the reaction? A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material (3,4-dimethylanisole) is less polar than the nitrated products. The disappearance of the starting material spot on the TLC plate indicates the completion of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the product mixture.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
-
Question: My reaction resulted in a very low yield, or I recovered mostly unreacted starting material. What could be the cause?
-
Answer:
-
Insufficiently Strong Nitrating Agent: The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated by the reaction of nitric acid with a strong acid, typically sulfuric acid.[2][3][4] Ensure that you are using concentrated acids. The use of dilute nitric acid may not be sufficient to generate the nitronium ion in high enough concentrations.
-
Inadequate Reaction Time or Temperature: While low temperatures are necessary to control selectivity, the reaction might proceed very slowly. Monitor the reaction via TLC to ensure it has gone to completion before workup. If the reaction is stalled, consider allowing it to stir for a longer period at the controlled temperature.
-
Premature Quenching: Ensure the reaction is complete before quenching it on ice.
-
Loss During Workup: The product is soluble in many organic solvents. Ensure efficient extraction from the aqueous layer using a suitable solvent like ethyl acetate or dichloromethane. Perform multiple extractions to maximize recovery.
-
Problem 2: Formation of Multiple Products and Impurities
-
Question: My final product is a mixture of several compounds, making purification difficult. How can I improve the selectivity?
-
Answer:
-
Poor Regioselectivity: The formation of multiple isomers is a common issue in the nitration of highly activated rings. The methoxy group is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. To improve selectivity for the desired isomer:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C). Higher temperatures can decrease selectivity.
-
Order of Addition: Add the nitrating mixture slowly to the solution of 3,4-dimethylanisole. This keeps the concentration of the nitronium ion low and can improve selectivity.
-
-
Dinitration: The product, this compound, is still an activated ring and can undergo a second nitration. To minimize this:
-
Stoichiometry: Use a molar ratio of nitric acid to the starting material that is close to 1:1. A slight excess of the nitrating agent may be used to ensure full conversion, but a large excess should be avoided.
-
-
Oxidation and Nitrophenolic Impurities: The strong oxidizing nature of the nitrating mixture can lead to the formation of colored byproducts, including nitrophenols. These acidic impurities can often be removed by washing the crude organic extract with a mild aqueous base solution, such as sodium bicarbonate or sodium carbonate.[5]
-
Problem 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to separate the desired product from the isomers and byproducts. What purification techniques are most effective?
-
Answer:
-
Isomeric Separation: Isomers of nitroaromatic compounds often have very similar polarities, making them difficult to separate.
-
Column Chromatography: This is the most effective method. Use a high-resolution silica gel and a carefully optimized eluent system. A gradient of hexane and ethyl acetate is a good starting point. Running a slow gradient can improve separation.
-
Recrystallization: If one isomer is produced in much higher quantity, it may be possible to purify it by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). This method relies on differences in solubility between the isomers.
-
-
Removal of Baseline Impurities: If highly polar, colored impurities are present, they can often be removed by a preliminary wash with a dilute base as described above.
-
Experimental Protocols
Synthesis of this compound from 3,4-Dimethylanisole
Materials:
-
3,4-Dimethylanisole (starting material)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or Ethyl Acetate)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Crushed Ice
-
Deionized Water
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add concentrated sulfuric acid. Cool the flask in an ice/salt bath to below 10 °C. Slowly, dropwise, add concentrated nitric acid (1.05 molar equivalents relative to the starting material) to the sulfuric acid with constant stirring. Keep the mixture in the ice bath until use.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethylanisole (1.0 molar equivalent) in dichloromethane.
-
Nitration: Cool the solution of 3,4-dimethylanisole in an ice bath to 0-5 °C.
-
Slow Addition: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 3,4-dimethylanisole. The rate of addition should be controlled to maintain the internal reaction temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the reaction's progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with deionized water, saturated aqueous sodium bicarbonate solution (to neutralize residual acids and remove phenolic byproducts), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent system of hexane and ethyl acetate to separate the desired isomer from byproducts.
Data Presentation
Table 1: Representative Reaction Parameters for Nitration of Activated Aromatic Rings
| Parameter | Condition | Rationale / Expected Outcome |
| Starting Material | 3,4-Dimethylanisole | Highly activated aromatic ring. |
| Nitrating Agent | HNO₃ / H₂SO₄ | Generates the required NO₂⁺ electrophile. |
| Molar Ratio (HNO₃:Substrate) | 1.05 : 1 | Minimizes dinitration while driving the reaction to completion. |
| Temperature | 0 - 5 °C | Crucial for controlling regioselectivity and preventing side reactions.[6] |
| Reaction Time | 1 - 3 hours | Typically sufficient for full conversion at low temperatures. Monitor by TLC. |
| Expected Yield | 70-85% (of mixed isomers) | Yields are highly dependent on successful control of reaction conditions and purification. |
| Expected Main Product | This compound | The directing effects of the methoxy and methyl groups favor this isomer. |
Disclaimer: These values are representative and may require optimization for specific experimental setups and scales.
Table 2: Physical and Chemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 3,4-Dimethylanisole | C₉H₁₂O | 136.19 | Colorless liquid | 4685-47-6 |
| This compound | C₉H₁₁NO₃ | 181.19 | Yellow solid/oil | 185207-25-4 |
Mandatory Visualization
Below are diagrams illustrating the reaction pathway and a troubleshooting workflow for the synthesis.
Caption: Reaction pathway for the nitration of 3,4-dimethylanisole.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Catalyst selection for efficient nitration to 5-Methoxy-3-nitro-1,2-xylene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient nitration of 5-Methoxy-1,2-xylene to 5-Methoxy-3-nitro-1,2-xylene. It includes troubleshooting guides and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for selecting a catalyst for the nitration of 5-Methoxy-1,2-xylene?
A1: The primary considerations for catalyst selection in the nitration of 5-Methoxy-1,2-xylene are achieving high regioselectivity for the desired product and minimizing side reactions. The starting material is highly activated due to the presence of a strong electron-donating methoxy group and two moderately activating methyl groups. This high reactivity can lead to issues such as polysubstitution and oxidation if the reaction conditions are not carefully controlled. Therefore, the choice of catalyst and reaction parameters is critical. Traditional mixed acid (H₂SO₄/HNO₃) is effective but can lead to over-nitration and environmental concerns.[1] Modern solid acid catalysts, such as zeolites, offer a greener alternative with potentially higher selectivity.
Q2: Which catalysts are recommended for the nitration of 5-Methoxy-1,2-xylene, and what is their comparative performance?
A2: Several catalytic systems can be employed for the nitration of 5-Methoxy-1,2-xylene. The choice of catalyst will influence the yield, selectivity, and reaction conditions. Below is a comparative summary of potential catalysts based on studies of similar substrates like xylene and anisole.
| Catalyst System | Typical Reaction Conditions | Expected Yield of Mononitro Products | Selectivity for desired this compound | Advantages | Disadvantages |
| Mixed Acid (H₂SO₄/HNO₃) | Low temperature (0-10 °C) | High | Moderate to Good | High reactivity, low cost. | Risk of over-nitration, corrosive, generation of acidic waste.[1] |
| Zeolite H-beta | Moderate temperature (70-90 °C) | Moderate to High | Good to Excellent | Reusable, environmentally friendly, high regioselectivity.[2] | Higher initial cost, potential for deactivation. |
| Nitric Acid in Acetic Anhydride | Low temperature (0-10 °C) | High | Good | Milder than mixed acid, good for sensitive substrates. | Acetic anhydride can be explosive with nitric acid. |
| Montmorillonite K-10 Clay | Moderate temperature | Moderate | Good | Inexpensive, solid acid catalyst. | Can lead to over-nitration if not controlled. |
Q3: How do the substituents on 5-Methoxy-1,2-xylene direct the incoming nitro group?
A3: The regioselectivity of the nitration is determined by the directing effects of the substituents on the aromatic ring. In 5-Methoxy-1,2-xylene (3,4-dimethylanisole), we have:
-
A strongly activating ortho-, para-directing methoxy group (-OCH₃).
-
Two weakly activating ortho-, para-directing methyl groups (-CH₃).
The powerful activating and directing effect of the methoxy group dominates. The positions ortho (C2 and C6) and para (C4) to the methoxy group are activated. However, the C4 position is already substituted with a methyl group. Therefore, the incoming electrophile (NO₂⁺) will be directed to the C2 and C6 positions. Given the steric hindrance from the adjacent methyl group at C3, the nitration is expected to predominantly occur at the C6 position, leading to the desired product, this compound.
Experimental Protocols
Protocol 1: Nitration using Mixed Acid (H₂SO₄/HNO₃)
This protocol is adapted from standard procedures for the nitration of activated aromatic compounds.
Materials:
-
5-Methoxy-1,2-xylene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Magnetic stirrer, dropping funnel, round-bottom flask, ice bath.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 5-Methoxy-1,2-xylene in 50 mL of dichloromethane.
-
Cool the flask in an ice-salt bath to 0 °C.
-
In a separate beaker, slowly add 15 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Slowly add the cooled mixed acid dropwise to the stirred solution of 5-Methoxy-1,2-xylene over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the nitration of 5-Methoxy-1,2-xylene.
Caption: Regioselectivity analysis for the nitration of 5-Methoxy-1,2-xylene.
Troubleshooting Guide
References
Technical Support Center: Synthesis of 5-Methoxy-3-nitro-1,2-xylene
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the synthesis of 5-Methoxy-3-nitro-1,2-xylene with a focus on minimizing waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for regioselectivity in the nitration of 3,4-dimethylanisole?
A1: The regioselectivity of the nitration of 3,4-dimethylanisole is directed by the activating and ortho-, para-directing methoxy group and the two methyl groups. The methoxy group is a stronger activating group than the methyl groups, and its directing effect will predominantly determine the position of nitration. The primary positions for electrophilic attack are ortho and para to the methoxy group. However, steric hindrance from the adjacent methyl groups can influence the final isomer distribution. The main product is expected to be this compound, with potential formation of other isomers.
Q2: What are the main sources of waste in this synthesis, and how can they be minimized?
A2: The primary sources of waste are the use of excess strong acids (sulfuric and nitric acid) and organic solvents for extraction and purification. To minimize waste, consider the following:
-
Catalytic Approaches: Explore the use of solid acid catalysts like zeolites, which can be recovered and reused.
-
Solvent Selection: Opt for greener solvents or solvent-free conditions where possible.
-
Continuous-Flow Synthesis: This modern technique significantly reduces waste by using smaller volumes of reagents and allowing for better control over reaction conditions, which can lead to higher yields and fewer byproducts.[1]
-
Reagent Stoichiometry: Carefully controlling the molar ratio of nitric acid to the substrate can prevent the formation of over-nitrated byproducts and reduce the amount of unreacted starting material.
Q3: Are there greener alternatives to the conventional mixed-acid nitration?
A3: Yes, several greener nitration methods are being explored to reduce the environmental impact of this reaction. These include:
-
Nitrate Salts with Acetic Anhydride: Using nitrate salts like calcium nitrate or copper nitrate in the presence of acetic anhydride can be a milder and less corrosive alternative to the traditional nitric acid/sulfuric acid mixture.[2]
-
Solid Acid Catalysts: Zeolites can be used as recyclable catalysts for nitration, reducing the need for strong liquid acids.
-
Continuous-Flow Nitration: As mentioned, this is a key green chemistry approach that improves safety, reduces waste, and allows for easier scale-up.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, 3,4-dimethylanisole, will have a higher Rf value than the more polar product, this compound. Disappearance of the starting material spot indicates the completion of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Inactive nitrating agent (e.g., due to water contamination). 3. Reaction temperature too low. | 1. Monitor the reaction with TLC to ensure the disappearance of the starting material. Extend the reaction time if necessary. 2. Use anhydrous conditions. Ensure the nitric acid and sulfuric acid are of high concentration. Fuming nitric acid is often preferred. 3. While nitrations are typically run at low temperatures to control exothermicity, ensure the temperature is sufficient for the reaction to proceed. A slight increase in temperature might be necessary. |
| Formation of Multiple Isomers | The directing effects of the substituents can lead to a mixture of nitro isomers. | Optimize the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable isomer. Purification by column chromatography will be necessary to isolate the desired isomer. |
| Presence of Dark-Colored Impurities | Oxidation of the aromatic ring or side reactions due to high temperatures or overly harsh acidic conditions. | Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating mixture. Ensure the workup is performed promptly after the reaction is complete. |
| Difficulties in Product Purification | Isomers may have very similar polarities, making separation by column chromatography challenging. | Use a long chromatography column and a shallow solvent gradient to improve separation. Recrystallization from a suitable solvent system (e.g., ethanol/water) may also be effective if the product is a solid. |
| Product is an Oil Instead of a Solid | Presence of impurities, particularly other isomers, can lower the melting point of the product. | Purify the product thoroughly using column chromatography to remove isomers. If the product is still an oil, it may be due to its intrinsic properties, in which case it should be characterized as an oil. |
Experimental Protocols
Protocol 1: Conventional Batch Nitration
This protocol uses the traditional mixed acid method for the nitration of 3,4-dimethylanisole.
Materials:
-
3,4-Dimethylanisole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethylanisole (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2 equivalents) to the stirred solution, maintaining the temperature at 0 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 3,4-dimethylanisole over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Green Approach - Continuous-Flow Nitration
This protocol is adapted from the continuous-flow nitration of o-xylene and aims to minimize waste and improve safety.[1]
Materials:
-
3,4-Dimethylanisole
-
Concentrated Sulfuric Acid (70%)
-
Concentrated Nitric Acid (65%)
-
Two Syringe Pumps
-
Microreactor System with a Temperature Controller
-
Back Pressure Regulator
Procedure:
-
Prepare two separate feed solutions:
-
Solution A: 3,4-dimethylanisole.
-
Solution B: A pre-mixed solution of nitric acid and sulfuric acid (e.g., a 1:3 molar ratio).
-
-
Set up the continuous-flow system with the two syringe pumps feeding into a T-mixer connected to the microreactor.
-
Set the temperature of the microreactor (e.g., 60-100 °C).
-
Pump the two solutions into the microreactor at a defined flow rate to achieve a specific residence time (e.g., 5-20 minutes).
-
The output from the reactor is passed through a back-pressure regulator to maintain a constant pressure in the system.
-
Collect the reaction mixture at the outlet.
-
The collected mixture is then quenched with water, and the product is extracted with a suitable solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated as in the batch protocol.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis
| Parameter | Conventional Batch Synthesis | Continuous-Flow Synthesis |
| Typical Yield | 70-85% | >90%[1] |
| Reaction Time | 2-4 hours | 5-20 minutes |
| Waste Generation | High (large volumes of acid and solvent) | Low (minimal reagent and solvent use) |
| Safety | High risk of thermal runaway | Enhanced safety due to small reaction volumes and excellent heat transfer |
| Scalability | Challenging | Readily scalable by extending operation time |
Visualizations
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Methoxy-3-nitro-1,2-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-Methoxy-3-nitro-1,2-xylene and a structurally related isomer, 4-nitro-m-xylene. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents predicted data based on established NMR principles and experimental data for analogous compounds. This information is intended to aid researchers in the identification and characterization of these and similar molecules.
Predicted and Experimental NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the alternative compound, 4-nitro-m-xylene. These values are crucial for distinguishing between isomers and confirming molecular structures.
Table 1: ¹H NMR Data Comparison
| Compound | Proton | Predicted/Experimental Chemical Shift (ppm) | Multiplicity |
| This compound | H-4 | ~7.5 - 7.8 | s |
| H-6 | ~7.0 - 7.3 | s | |
| OCH₃ | ~3.8 - 4.0 | s | |
| 1-CH₃ | ~2.2 - 2.4 | s | |
| 2-CH₃ | ~2.2 - 2.4 | s | |
| 4-nitro-m-xylene | H-2 | 7.98 | d |
| H-5 | 7.35 | d | |
| H-6 | 7.35 | d | |
| 1-CH₃ | 2.55 | s | |
| 3-CH₃ | 2.55 | s |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon | Predicted/Experimental Chemical Shift (ppm) |
| This compound | C-1 | ~125 - 130 |
| C-2 | ~130 - 135 | |
| C-3 | ~148 - 152 (ipso-NO₂) | |
| C-4 | ~110 - 115 | |
| C-5 | ~158 - 162 (ipso-OCH₃) | |
| C-6 | ~115 - 120 | |
| OCH₃ | ~55 - 60 | |
| 1-CH₃ | ~15 - 20 | |
| 2-CH₃ | ~15 - 20 | |
| 4-nitro-m-xylene | C-1 | 132.3 |
| C-2 | 131.0 | |
| C-3 | 137.9 | |
| C-4 | 146.8 (ipso-NO₂) | |
| C-5 | 124.3 | |
| C-6 | 121.5 | |
| 1-CH₃ | 20.3 | |
| 3-CH₃ | 19.8 |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability.[1]
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.[1]
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) and the impedance is matched to the console for optimal signal detection.
-
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
-
Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Visualizations
The following diagrams illustrate the workflow of NMR analysis and the structural comparison of the two compounds.
Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to spectral interpretation.
Caption: A comparison of the chemical structures and key differentiating NMR features of the target and alternative compounds.
References
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Methoxy-3-nitro-1,2-xylene
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's fragmentation behavior under mass spectrometry is paramount for its identification, structural elucidation, and the analysis of its metabolic fate. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Methoxy-3-nitro-1,2-xylene against the experimentally determined fragmentation of a structurally related compound, 5-Nitro-m-xylene.
This comparative analysis, supported by experimental data from the NIST Mass Spectrometry Data Center for the alternative compound, offers valuable insights into the fragmentation pathways of polysubstituted aromatic compounds. The guide further outlines a standard experimental protocol for acquiring such mass spectra, ensuring reproducibility and accuracy in your own research endeavors.
Comparative Fragmentation Analysis
The fragmentation of aromatic compounds in EI mass spectrometry is heavily influenced by the nature and position of their substituents. The stability of the aromatic ring often leads to a prominent molecular ion peak, with subsequent fragmentation pathways dictated by the functional groups present.
For This compound , the presence of methoxy, nitro, and methyl groups on the benzene ring will govern its fragmentation. The initial ionization will form a molecular ion (M⁺˙). Key fragmentation steps are predicted to involve the loss of the nitro group (as NO₂ or NO), the methoxy group (as a methyl radical or formaldehyde), and benzylic cleavage of the methyl groups.
As a point of comparison, the experimental mass spectrum of 5-Nitro-m-xylene (3,5-dimethylnitrobenzene) from the NIST database provides a valuable reference.[1][2][3] This compound lacks the methoxy group but shares the nitro and dimethyl-substituted aromatic core. Its fragmentation is characterized by the loss of the nitro group and subsequent rearrangements of the aromatic cation.
The following table summarizes the predicted major fragment ions for this compound and the observed major fragment ions for 5-Nitro-m-xylene.
| m/z | Predicted Fragment Ion (this compound) | Observed Fragment Ion (5-Nitro-m-xylene) | Interpretation |
| 181 | [C₉H₁₁NO₃]⁺˙ | - | Molecular Ion (M⁺˙) |
| 166 | [M - CH₃]⁺ | [M - H]⁺ (m/z 150) | Loss of a methyl radical from the methoxy group or xylene methyl. In 5-nitro-m-xylene, loss of a hydrogen radical is observed. |
| 151 | [M - NO]⁺ | [M - O]⁺ (m/z 135) | Loss of nitric oxide. In 5-nitro-m-xylene, loss of an oxygen atom is a common pathway for nitroaromatics. |
| 135 | [M - NO₂]⁺ | [M - NO]⁺ (m/z 121) | Loss of a nitro radical, a characteristic fragmentation for nitroaromatic compounds. |
| 121 | [M - NO₂ - CH₂]⁺ | [M - NO₂]⁺ (m/z 105) | Subsequent loss of a methylene group after the loss of the nitro group. For 5-nitro-m-xylene, this represents the loss of the nitro group. |
| 105 | [M - NO₂ - C₂H₄]⁺ | [M - NO₂ - H]⁺ (m/z 104) | Further fragmentation of the aromatic ring. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from the cleavage of all substituents. |
Visualizing the Fragmentation Pathways
To further illustrate the predicted fragmentation of this compound and the general workflow of a mass spectrometry experiment, the following diagrams are provided.
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
Experimental Protocols
The following provides a detailed methodology for acquiring an electron ionization mass spectrum, suitable for the analysis of aromatic compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC Parameters:
-
Injector:
-
Temperature: 250 °C
-
Mode: Splitless (for trace analysis) or Split (e.g., 20:1 ratio for higher concentrations)
-
Injection Volume: 1 µL
-
-
Carrier Gas:
-
Helium, with a constant flow rate of 1.0 mL/min.
-
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
GC Column:
-
A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is typically suitable for the separation of aromatic compounds.
-
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).[4]
-
Electron Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation patterns and comparison with spectral libraries.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the high concentration of the solvent from saturating the detector.
4. Data Acquisition and Analysis:
-
Acquire the data in full scan mode to obtain a complete mass spectrum.
-
The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated components of the sample.
-
The mass spectrum of each peak can be extracted and analyzed to identify the compound and its fragments.
-
Comparison of the acquired spectrum with a reference library (e.g., NIST) can aid in compound identification.
By following this guide, researchers can effectively predict, acquire, and interpret the mass spectral data of this compound and related compounds, contributing to a more profound understanding of their chemical nature.
References
A Comparative Analysis of the Nitration of o-, m-, and p-Xylene for Researchers and Drug Development Professionals
An objective guide to the performance, product distribution, and experimental protocols for the nitration of xylene isomers, supported by experimental data.
The nitration of xylene isomers is a fundamental reaction in organic synthesis, yielding valuable nitroaromatic compounds that serve as precursors for a wide range of pharmaceuticals, dyes, and other specialty chemicals. The regioselectivity and reaction rate of nitration are highly dependent on the substitution pattern of the methyl groups on the benzene ring. This guide provides a comprehensive comparison of the nitration of ortho-, meta-, and para-xylene, presenting key experimental data, detailed methodologies, and a theoretical framework to understand the observed outcomes.
Performance Comparison: Reactivity and Product Distribution
The reactivity of xylene isomers towards electrophilic nitration is significantly influenced by the electron-donating nature of the two methyl groups. These groups activate the aromatic ring, making xylenes more reactive than benzene. Among the three isomers, m-xylene exhibits the highest reactivity , followed by o-xylene and then p-xylene. This is attributed to the synergistic activating effect of the methyl groups in m-xylene, where both groups activate the same positions (ortho and para to themselves), leading to a more electron-rich and thus more reactive aromatic system. One source suggests that m-xylene undergoes nitration approximately 100 times faster than p-xylene.
The product distribution in the mononitration of each xylene isomer is dictated by the directing effects of the methyl groups, which are ortho- and para-directing. However, steric hindrance also plays a crucial role in determining the final ratio of the isomeric products.
Data Presentation: Product Distribution in Mononitration
The following tables summarize the product distribution for the mononitration of o-, m-, and p-xylene under various reaction conditions.
Table 1: Mononitration of o-Xylene
| Nitrating Agent/Catalyst | 3-Nitro-o-xylene (%) | 4-Nitro-o-xylene (%) | Reference |
| H₂SO₄-HNO₃ | 55 | 45 | [1] |
| BF₃ | 65.3 | 34.7 | [1] |
| Nitronium salts in tetramethylene sulfone | 79.7 | 20.3 | [1] |
| Nitronium salts in nitromethane | 68.6 | 31.4 | [1] |
| Zr(NO₃)₄ | 35 | 65 | [1] |
| Zeolite-β catalyst | 32 | 68 | [1] |
Table 2: Mononitration of m-Xylene
| Nitrating Agent/Catalyst | 2-Nitro-m-xylene (%) | 4-Nitro-m-xylene (%) | Reference |
| H₂SO₄-HNO₃ | 14 | 86 | [1] |
| BF₃ | 16.9 | 83.1 | [1] |
| Nitronium salts in tetramethylene sulfone | 17.8 | 82.2 | [1] |
| Nitronium salts in nitromethane | 14.6 | 85.4 | [1] |
| Fe(NO₃)₄NO | 10 | 90 | [1] |
| Zeolite-β catalyst | 13 | 87 | [1] |
Table 3: Mononitration of p-Xylene
| Nitrating Agent/Catalyst | 2-Nitro-p-xylene (%) | Reference |
| Various | 100 | [2] |
Theoretical Framework: Understanding Reactivity and Regioselectivity
The observed differences in reactivity and product distribution can be explained by the principles of electrophilic aromatic substitution. The methyl groups are activating due to their electron-donating inductive and hyperconjugation effects.[3] They increase the electron density of the benzene ring, making it more susceptible to attack by the electrophile (nitronium ion, NO₂⁺).
-
Reactivity Order (m-xylene > o-xylene > p-xylene):
-
In m-xylene , both methyl groups direct the incoming electrophile to positions 2, 4, and 6. Positions 4 and 6 are activated by both methyl groups, resulting in a significant increase in nucleophilicity and hence the highest reaction rate.
-
In o-xylene , the two methyl groups are adjacent. Nitration can occur at positions 3 and 4. Position 4 is sterically less hindered than position 3, which is flanked by two methyl groups.
-
In p-xylene , all four available positions are equivalent and are ortho to one methyl group and meta to the other. This results in a single mononitration product. The deactivation of the ring at the positions meta to a methyl group leads to a comparatively lower reactivity than m-xylene.
-
-
Product Distribution:
-
o-Xylene yields two primary products: 3-nitro-o-xylene and 4-nitro-o-xylene. The ratio of these products is influenced by both electronic and steric factors. Position 4 is generally favored due to reduced steric hindrance compared to position 3.
-
m-Xylene primarily forms 4-nitro-m-xylene. Attack at the 4-position is electronically favored as it is ortho to one methyl group and para to the other, and it is sterically more accessible than the 2-position, which is situated between the two methyl groups.
-
p-Xylene exclusively yields 2-nitro-p-xylene as all four possible substitution sites are chemically equivalent.
-
Experimental Protocols
Below are representative experimental methodologies for the mononitration of each xylene isomer.
Nitration of o-Xylene using a Zeolite Beta Catalyst
This procedure describes a heterogeneously catalyzed nitration which can offer advantages in terms of catalyst separation and reuse.
-
Reaction Setup: A 100 ml two-necked round-bottomed flask is charged with 50 mmol of o-xylene, 500 mg of zeolite-β catalyst, and 10 ml of dichloroethane as a solvent. The flask is equipped with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction.
-
Nitrating Agent Addition: The mixture is heated to reflux temperature. 4.23 ml of 70% nitric acid is then added continuously over a period of 4 hours.
-
Reaction Work-up: After the addition is complete, the reaction mixture is filtered to remove the catalyst. The filtrate is washed with a base to neutralize any excess acid.
-
Product Isolation: The organic layer is separated, dried, and the solvent is removed. The resulting nitro-o-xylene isomers can be separated by vacuum distillation.[2]
Nitration of m-Xylene using Mixed Acid
This classic method employs a mixture of sulfuric and nitric acids to generate the nitronium ion in situ.
-
Preparation of Nitrating Mixture: A nitrating mixture is prepared by carefully adding a specific molar ratio of concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Reaction: The m-xylene is slowly added to the cooled nitrating mixture with vigorous stirring, maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction and prevent dinitration.
-
Quenching and Extraction: After the addition is complete, the reaction mixture is stirred for a specified time and then poured onto crushed ice. The product is then extracted with a suitable organic solvent (e.g., dichloromethane).
-
Purification: The organic extract is washed with water, a dilute sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., magnesium sulfate). The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Nitration of p-Xylene
The nitration of p-xylene can be carried out using similar procedures to o- and m-xylene, often with mixed acid. Due to the symmetry of the molecule, only one mononitro product is formed.
Logical Relationships and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the reaction pathways and a general experimental workflow for the nitration of xylenes.
Caption: Reaction pathways for the mononitration of xylene isomers.
Caption: A generalized experimental workflow for the nitration of xylenes.
Conclusion
The nitration of o-, m-, and p-xylene presents distinct outcomes in terms of reaction rates and product distributions. M-xylene stands out as the most reactive isomer due to the synergistic activating effects of its methyl groups. The regioselectivity of the nitration is a predictable consequence of the ortho-, para-directing nature of the methyl groups, with steric hindrance playing a significant role in the case of o- and m-xylene. The choice of nitrating agent and reaction conditions can be tailored to optimize the yield of the desired nitro-xylene isomer. This comparative guide provides researchers and drug development professionals with the essential data and theoretical understanding to effectively utilize the nitration of xylenes in their synthetic endeavors.
References
A Comparative Guide to Nitrating Agents for the Synthesis of 5-Methoxy-3-nitro-1,2-xylene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Methoxy-3-nitro-1,2-xylene, a potentially valuable intermediate in pharmaceutical and materials science, relies on the regioselective nitration of 3,4-dimethylanisole. The selection of an appropriate nitrating agent is critical to maximize the yield of the desired isomer and minimize the formation of byproducts. This guide provides a comparative analysis of common nitrating agents and their expected efficacy in this specific transformation, supported by established principles of electrophilic aromatic substitution.
Predicting Regioselectivity
In 3,4-dimethylanisole, the methoxy group is a potent activating and ortho, para-directing group. The two methyl groups are also activating and ortho, para-directing. The directing effects of these substituents are synergistic towards certain positions. The primary sites for electrophilic attack are ortho and para to the strongly activating methoxy group. Therefore, the main products expected from the nitration of 3,4-dimethylanisole are 2-nitro-3,4-dimethylanisole, 5-nitro-3,4-dimethylanisole, and 6-nitro-3,4-dimethylanisole. The desired product, this compound, corresponds to nitration at the 5-position of the aromatic ring.
Comparison of Nitrating Agents
The choice of nitrating agent influences not only the reaction rate but also the regioselectivity and the formation of undesirable byproducts such as dinitro compounds or oxidized species. Below is a summary of common nitrating agents and their anticipated performance in the synthesis of this compound.
| Nitrating Agent/System | Reagent(s) | Typical Conditions | Expected Yield of this compound | Selectivity | Potential Byproducts |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 25 °C | Moderate to High | Moderate | Dinitro derivatives, oxidized products, other nitro isomers. |
| Nitric Acid in Acetic Anhydride | Conc. HNO₃ / (CH₃CO)₂O | 0 - 10 °C | Moderate | Moderate to High | Acetylated byproducts, other nitro isomers. |
| Dinitrogen Pentoxide (N₂O₅) | N₂O₅ | -78 to 0 °C in an inert solvent (e.g., CH₂Cl₂) | Moderate to High | High | Dinitro derivatives (with excess N₂O₅). |
| Nitronium Tetrafluoroborate (NO₂BF₄) | NO₂BF₄ | 0 - 25 °C in an inert solvent (e.g., sulfolane, nitromethane) | Moderate to High | High | Dinitro derivatives (with excess reagent). |
| Zeolite Catalysts with Nitric Acid | Zeolite (e.g., H-beta) / HNO₃ | 70 - 150 °C | Moderate | Potentially High (shape-selective) | Other nitro isomers, dehydration products.[1][2] |
Experimental Protocols
While specific optimized protocols for the nitration of 3,4-dimethylanisole are not widely reported, a general procedure for a mixed acid nitration, the most common and cost-effective method, is provided below. Researchers should perform small-scale trials to optimize conditions for their specific needs.
General Protocol for Mixed Acid Nitration of 3,4-Dimethylanisole
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath (0-5 °C), slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) with constant stirring. Maintain the temperature below 10 °C.
-
Reaction Setup: In a separate reaction vessel equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethylanisole (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or the sulfuric acid itself if used in excess). Cool the solution to 0 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3,4-dimethylanisole, ensuring the reaction temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. The product will precipitate if it is a solid, or it can be extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: Neutralize the organic layer by washing with a saturated sodium bicarbonate solution, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to isolate the desired this compound isomer.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
References
Comparative Crystallographic Analysis of 5-Methoxy-3-nitro-1,2-xylene Derivatives and Related Compounds
A comprehensive comparison of the crystallographic data of derivatives related to 5-Methoxy-3-nitro-1,2-xylene reveals key structural insights despite the absence of publicly available crystallographic information for the target molecule itself. This guide presents a comparative analysis based on structurally similar nitroxylene and methoxy-nitrobenzene derivatives, providing valuable data for researchers, scientists, and drug development professionals.
While a direct crystallographic study of this compound has not been identified in the current literature, an examination of related compounds offers a predictive framework for its potential solid-state conformation. This report summarizes the crystallographic data for selected nitroxylene and dimethoxy-nitrobenzene derivatives, outlines a general experimental protocol for X-ray crystallography, and provides a visual workflow of the analytical process.
Crystallographic Data Comparison
To understand the potential structural parameters of this compound, a comparative table of crystallographic data from closely related compounds has been compiled. The selected compounds include two nitroxylene isomers, 4-Nitro-m-xylene and 1,2-Dimethyl-3-nitrobenzene, and a dimethoxy-nitrobenzene derivative, 1,2-Dimethoxy-4-nitrobenzene (also known as 4-Nitroveratrole). These analogues allow for an assessment of the influence of nitro and methoxy functional groups on the crystal packing and molecular geometry of substituted xylene frameworks.
| Parameter | 4-Nitro-m-xylene[1] | 1,2-Dimethyl-3-nitrobenzene[2] | 1,2-Dimethoxy-4-nitrobenzene |
| Chemical Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₄ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P 1 21/c 1 | P 21 21 21 | P 1 21/c 1 |
| a (Å) | 11.693 | 3.9338 | 7.339 |
| b (Å) | 9.738 | 14.022 | 11.194 |
| c (Å) | 7.0180 | 14.126 | 10.435 |
| α (°) | 90.00 | 90 | 90 |
| β (°) | 106.54 | 90 | 99.49 |
| γ (°) | 90.00 | 90 | 90 |
| Volume (ų) | Not Specified | Not Specified | 845.7 |
| Z | 4 | Not Specified | 4 |
Experimental Protocols
The determination of crystal structures for the compounds listed above, and for novel derivatives, generally follows a standardized experimental workflow for single-crystal X-ray diffraction.
Crystal Growth and Selection
High-quality single crystals are paramount for successful X-ray diffraction analysis. Common techniques for crystal growth include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent. Slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound is slowly cooled, reducing the solubility and promoting crystal growth.
Once crystals are formed, a suitable specimen, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope for mounting.
Data Collection
The selected crystal is mounted on a goniometer head, often coated with a cryoprotectant to prevent ice formation during data collection at low temperatures (typically around 100 K). The mounted crystal is then placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays. This information is then used to solve the crystal structure, which involves determining the initial positions of the atoms within the unit cell. The initial structural model is then refined against the experimental data to achieve a final, accurate three-dimensional structure.
Visualization of the Crystallographic Workflow
The logical flow of a single-crystal X-ray diffraction experiment can be visualized as follows:
Experimental workflow for X-ray crystallography.
References
A Comparative Study on the Reactivity of 5-Methoxy-3-nitro-1,2-xylene and Other Nitroxylenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 5-Methoxy-3-nitro-1,2-xylene against other relevant nitroxylenes. The comparison is grounded in the principles of physical organic chemistry, focusing on the electronic and steric effects of substituents on the aromatic ring. Due to the limited availability of direct comparative kinetic studies in publicly accessible literature, this guide leverages established chemical principles and data from analogous compounds to predict and explain reactivity trends in key reaction classes: electrophilic aromatic substitution, nucleophilic aromatic substitution, and the reduction of the nitro group.
Introduction to the Reactivity of Substituted Nitroxylenes
The reactivity of nitroxylenes is fundamentally governed by the interplay of the electronic and steric properties of the substituents attached to the benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group, both through induction and resonance, which deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution. Conversely, the methoxy group (-OCH₃) is a strong electron-donating group through resonance and an electron-withdrawing group through induction, with its donating effect typically dominating, thus activating the ring towards electrophilic substitution. Methyl groups (-CH₃) are weakly electron-donating through induction and hyperconjugation.
This guide will focus on comparing this compound with other representative nitroxylenes to highlight these substituent effects on their chemical behavior.
Comparative Data on Reactivity
While direct kinetic data comparing this compound with other nitroxylenes under identical conditions is scarce, we can infer relative reactivity based on the electronic properties of the substituents, often quantified by Hammett constants. Electron-donating groups have negative Hammett constants (σ), while electron-withdrawing groups have positive values. A more positive reaction constant (ρ) indicates a reaction that is more sensitive to substituent effects.
Table 1: Hammett Substituent Constants and Their Expected Influence on Reactivity
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | General Effect on Electrophilic Aromatic Substitution (EAS) | General Effect on Nucleophilic Aromatic Substitution (SNAr) |
| -NO₂ | +0.78 | +0.71 | Strong Deactivation | Strong Activation |
| -OCH₃ | -0.27 | +0.12 | Strong Activation | Deactivation (unless leaving group is present) |
| -CH₃ | -0.17 | -0.07 | Weak Activation | Weak Deactivation |
Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The substituents on the ring dictate the rate and regioselectivity of the reaction.
Qualitative Reactivity Comparison:
-
This compound: The powerful electron-donating methoxy group and the two weakly donating methyl groups strongly activate the ring towards EAS. The nitro group has a deactivating effect. The positions ortho and para to the methoxy group are the most activated.
-
3-Nitro-1,2-xylene: This molecule is less reactive than its methoxy-containing counterpart due to the absence of the strongly activating methoxy group. The two methyl groups provide some activation.
-
2,4-Dinitroxylene: With two strong electron-withdrawing nitro groups, this molecule is significantly deactivated and will be the least reactive towards EAS.
Table 2: Predicted Relative Reactivity in Electrophilic Aromatic Substitution
| Compound | Key Substituent Effects | Predicted Relative Reactivity | Most Likely Position(s) of Attack |
| This compound | Strong activation from -OCH₃ and -CH₃ groups, deactivation from -NO₂ | Highest | C4 and C6 (ortho and para to -OCH₃) |
| 3-Nitro-1,2-xylene | Weak activation from -CH₃ groups, deactivation from -NO₂ | Intermediate | C4, C5, and C6 |
| 2,4-Dinitroxylene | Strong deactivation from two -NO₂ groups | Lowest | C6 |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is facilitated by strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate.[1] The nitro group is a potent activator for this type of reaction, especially when positioned ortho or para to a suitable leaving group.
Qualitative Reactivity Comparison (assuming a suitable leaving group is present):
-
This compound: The nitro group activates the ring for SNAr. The methoxy and methyl groups, being electron-donating, would have a deactivating effect compared to an unsubstituted nitrobenzene.
-
Hypothetical Chlorinated Analogues for Comparison: To illustrate the principles of SNAr, let's consider hypothetical chlorinated derivatives. A chlorine atom ortho or para to the nitro group in this compound would be susceptible to substitution.
-
2,4-Dinitrochloroxylene: The presence of two nitro groups, one ortho and one para to the chlorine, would make this compound highly reactive towards SNAr.
Table 3: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (with a leaving group at C1)
| Compound (Hypothetical) | Position of Nitro Group(s) Relative to Leaving Group | Predicted Relative Reactivity |
| 1-Chloro-5-methoxy-3-nitro-2-methylbenzene | Meta | Low |
| 1-Chloro-2,4-dinitroxylene | Ortho and Para | Highest |
| 1-Chloro-3-nitro-1,2-xylene | Meta | Low |
Reactivity in the Reduction of the Nitro Group
The reduction of a nitro group to an amine is a common and important transformation.[2] The rate of this reaction can be influenced by the electronic environment of the aromatic ring. Electron-donating groups can increase the electron density at the nitro group, potentially slowing down the reduction, while electron-withdrawing groups may facilitate it.[3]
Qualitative Reactivity Comparison:
-
This compound: The electron-donating methoxy and methyl groups may slightly decrease the rate of reduction compared to a less substituted nitroxylene.
-
3-Nitro-1,2-xylene: The absence of the strong electron-donating methoxy group might lead to a slightly faster reduction rate compared to the methoxy-substituted analogue.
-
2,4-Dinitroxylene: The presence of a second electron-withdrawing nitro group would likely make the reduction of one of the nitro groups faster than in the mononitro compounds.
Table 4: Predicted Relative Reactivity in the Reduction of the Nitro Group
| Compound | Key Substituent Effects | Predicted Relative Rate of Reduction (of one nitro group) |
| 2,4-Dinitroxylene | Additional electron-withdrawing -NO₂ group | Highest |
| 3-Nitro-1,2-xylene | Weakly electron-donating -CH₃ groups | Intermediate |
| This compound | Strongly electron-donating -OCH₃ group | Lowest |
Experimental Protocols (Representative Examples)
The following are generalized experimental protocols for key transformations of nitroxylenes. Specific conditions for this compound would require optimization.
Nitration of o-Xylene (Representative Protocol)
This procedure is adapted from a continuous-flow synthesis of nitro-o-xylenes.[4]
Materials:
-
o-Xylene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
Water
-
Brine
Procedure:
-
Cool o-xylene (e.g., 5.3 g, 50.0 mmol) in a round-bottom flask to 15–20 °C.
-
Prepare a mixed acid solution by carefully adding concentrated sulfuric acid (e.g., 6.3 g) to fuming nitric acid (e.g., 3.7 g).
-
Add the mixed acid dropwise to the o-xylene over one hour, maintaining the temperature between 15–20 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.
-
Separate the organic phase and wash it twice with water (50 mL each) and then with brine (50 mL).
-
The product can be purified by distillation or chromatography.
Reduction of a Nitroaromatic Compound to an Amine (Representative Protocol)
This procedure is a general method using a metal in acidic conditions.[2]
Materials:
-
Nitroaromatic compound (e.g., a nitroxylene)
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
To a stirred solution of the nitroaromatic compound in a suitable solvent (e.g., ethanol/water), add iron powder.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amine can be purified by chromatography or distillation.
Visualizations
Caption: Substituent effects on the reactivity of aromatic rings.
References
A Comparative Guide to the Synthesis of 5-Methoxy-3-nitro-1,2-xylene: A Traditional vs. Novel Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic pathways to 5-Methoxy-3-nitro-1,2-xylene, a potentially valuable intermediate in pharmaceutical and materials science. We will explore a traditional, multi-step approach commencing with the methylation of a commercially available xylenol, and contrast it with a novel, more convergent route starting from a different isomeric xylenol. This objective comparison, supported by analogous experimental data from the literature, aims to inform strategic decisions in synthetic route design and optimization.
At a Glance: Comparison of Synthetic Routes
| Parameter | Traditional Route | New Synthetic Route |
| Starting Material | 2,3-Dimethylphenol | 3,4-Dimethylphenol |
| Key Intermediates | 3-Methoxy-1,2-xylene | 5-Nitro-3,4-dimethylphenol |
| Core Reactions | Williamson Ether Synthesis, Electrophilic Nitration | Electrophilic Nitration, Methylation |
| Anticipated Yield | Moderate | Moderate to Good |
| Key Advantages | Potentially higher regioselectivity in the nitration step due to concerted directing effects. | More convergent approach. |
| Key Disadvantages | Longer synthetic sequence. | Potential for isomeric impurities during the nitration of 3,4-dimethylphenol. |
| Purification | Standard chromatographic or crystallization techniques. | May require careful separation of nitro-isomers. |
Visualizing the Synthetic Pathways
Traditional Synthetic Route
A Comparative Guide to Purity Assessment of Synthesized 5-Methoxy-3-nitro-1,2-xylene by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for newly synthesized compounds is a critical step in chemical research and pharmaceutical development. For 5-Methoxy-3-nitro-1,2-xylene, a niche aromatic nitro compound, establishing a robust analytical method is essential to ensure the quality, consistency, and safety of subsequent applications. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by established protocols for analogous compounds and illustrative data.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile and thermally unstable compounds like many nitroaromatics.[1] It offers high resolution and sensitivity for separating the target compound from potential impurities.[2]
Primary Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is highly effective for separating aromatic nitro compounds.[3] The method separates analytes based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 column is a suitable choice, providing excellent separation for this class of molecules.[3]
Detailed Experimental Protocol: HPLC
This protocol is a standard method developed for the analysis of nitroaromatic compounds and is adaptable for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (60:40, v/v). Solvents should be HPLC-grade and degassed prior to use.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.[5]
-
Temperature: Ambient (approximately 25°C).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 50 µg/mL using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Illustrative Data and Purity Calculation
The primary impurities in the synthesis of nitroxylenes often include positional isomers and unreacted starting materials.[6][7] The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main product from a likely isomeric impurity.
| Peak ID | Compound Identity (Probable) | Retention Time (min) | Peak Area (mAU*s) | Area % | Resolution (Rs) |
| 1 | Isomeric Impurity | 4.85 | 15,230 | 4.10 | - |
| 2 | This compound | 5.92 | 356,150 | 95.90 | 2.85 |
Purity is calculated based on the relative peak area percentage. Calculated Purity = 95.90%
HPLC Experimental Workflow
The diagram below outlines the logical flow of the HPLC purity assessment process, from sample preparation to final data analysis.
Caption: Workflow for HPLC Purity Assessment.
Comparison with Alternative Techniques
While HPLC is a powerful tool, other chromatographic methods can also be employed for purity assessment, each with distinct advantages and limitations.[8] The choice of technique often depends on the specific requirements of the analysis, such as sample volatility, required sensitivity, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Adsorption/partitioning on a solid stationary phase with a liquid mobile phase. |
| Sample Requirement | Soluble in mobile phase; non-volatile. | Volatile and thermally stable. | Soluble in a suitable solvent. |
| Resolution | Very High | Very High | Low to Moderate |
| Quantification | Excellent (highly accurate and precise). | Excellent (highly accurate and precise). | Semi-quantitative at best. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Low (µg to ng range). |
| Typical Use Case | Primary method for purity determination and quantification of non-volatile compounds.[2] | Analysis of volatile impurities or thermally stable isomers.[8] | Rapid, qualitative screening of reaction progress and crude sample composition. |
| Instrumentation | Complex and expensive. | Complex and expensive. | Simple and inexpensive. |
Method Selection Logic
The following diagram illustrates a decision-making process for selecting the appropriate analytical technique.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
For the comprehensive purity assessment of synthesized this compound, Reversed-Phase HPLC is the most suitable technique . It provides the high resolution necessary to separate the target analyte from closely related isomers and offers excellent quantitative accuracy, which is paramount for drug development and research applications. While Gas Chromatography is a viable alternative if the compound and its impurities are sufficiently volatile and thermally stable, HPLC remains the more versatile and common choice for this class of nitroaromatic compounds.[8] Thin-Layer Chromatography serves as an invaluable, low-cost tool for rapid, qualitative monitoring of the synthesis but lacks the resolution and quantitative capability required for final purity validation.
References
- 1. scilit.com [scilit.com]
- 2. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Benchmarking the Synthesis of 5-Methoxy-3-nitro-1,2-xylene: A Comparative Guide to Published Nitration Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established nitration methodologies applicable to the synthesis of 5-Methoxy-3-nitro-1,2-xylene. Due to the absence of a directly published synthesis for this specific compound, this document benchmarks a proposed, optimized method against established protocols for structurally analogous compounds, namely o-xylene and anisole. The data presented is compiled from peer-reviewed literature and serves as a valuable resource for reaction optimization and methodological selection in synthetic chemistry.
Comparative Analysis of Nitration Methods
The synthesis of this compound is predicated on the electrophilic nitration of 3,4-dimethylanisole. The directing effects of the methoxy (ortho-, para-directing) and methyl (ortho-, para-directing) groups suggest that nitration will predominantly occur at positions 2, 5, and 6. The desired product is the 5-nitro isomer. Below is a summary of quantitative data from published methods for the nitration of o-xylene and anisole, which informs the proposed synthesis.
| Method | Substrate | Nitrating Agent | Catalyst/Conditions | Temp. (°C) | Time (h) | Yield (%) | Isomer Ratio (ortho:meta:para) | Reference |
| Proposed Optimized Method | 3,4-Dimethylanisole | HNO₃/H₂SO₄ | - | 0-5 | 1 | Estimated >85% | Predominantly 5-nitro isomer | - |
| Continuous Flow | o-Xylene | Fuming Nitric Acid | Tubular Reactor | - | - | 91.8 | - | [1] |
| Continuous Flow | o-Xylene | HNO₃/H₂SO₄ | Corning Advanced-Flow Reactor | 100 | - | 94.1 | - | [1] |
| Batch Nitration | o-Xylene | Nitric Acid | Hydrogen Y zeolite, Polyphosphoric acid | 25-50 | 2-24 | 62.0 | 4-nitro: 76.6% | [2] |
| Solid Acid Catalyst | o-Xylene | 70% Nitric Acid | Zeolite H-beta | 70 | - | 28 | 4-nitro: 63% | [3] |
| Mixed Acid | Anisole | Conc. HNO₃/Conc. H₂SO₄ | - | - | - | - | o:p ratio varies from 1.8 to 0.7 | [4] |
| Dinitration | Anisole | N-Nitropyrazole | - | - | - | 82 (dinitrated) | o,p-dinitrated | [5] |
Experimental Protocols
Proposed Optimized Synthesis of this compound
This protocol is adapted from established methods for the nitration of substituted aromatic compounds.
Materials:
-
3,4-Dimethylanisole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 10 mmol of 3,4-dimethylanisole to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 5°C.
-
Prepare the nitrating mixture by slowly adding 11 mmol of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of 3,4-dimethylanisole over a period of 30 minutes, ensuring the reaction temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes.
-
Carefully pour the reaction mixture onto 100 g of crushed ice and stir until the ice has melted.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Published Method: Batch Nitration of o-Xylene with Solid Acid Catalyst[2]
Materials:
-
o-Xylene
-
Hydrogen Y zeolite catalyst (CBV-780)
-
115% Polyphosphoric acid
-
98% Nitric acid
-
Methylene chloride
-
Deionized water
Procedure:
-
A reaction mixture was prepared by combining 10 g (0.1 mol) of o-xylene, 1 g of Hydrogen Y zeolite catalyst, and 25 g of 115% polyphosphoric acid in a dry, 100 mL round-bottom flask.
-
The mixture was stirred mechanically while 4.23 g (0.07 mol) of 98% nitric acid was slowly added over 2 hours via an addition funnel at 25°C.
-
The reaction mixture was then quenched with 40 mL of cold deionized water and stirred vigorously.
-
Approximately 30 mL of methylene chloride was added, and the contents were filtered through celite, rinsing with deionized water and methylene chloride.
-
The organic layer was separated, dried, and the solvent was evaporated to obtain the product.
Workflow and Process Visualization
The following diagrams illustrate the key workflows for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Caption: Regioselectivity in the nitration of 3,4-dimethylanisole.
References
- 1. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2011025912A2 - Process for the nitration of o-xylene and related compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methoxy-3-nitro-1,2-xylene: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 5-Methoxy-3-nitro-1,2-xylene is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance.[1] Inhalation, ingestion, or skin contact can be harmful.[1][2] Prolonged or repeated exposure may cause organ damage.[1] It is crucial to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE).[3]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat, long-sleeved shirt, and pants. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate. | Prevents inhalation of harmful vapors or dust. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] The following protocol outlines the general steps for its safe disposal.
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
-
Based on its properties, this compound should be treated as hazardous waste.
2. Segregation and Storage:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Store waste in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]
-
Keep waste containers away from heat and sources of ignition.[1]
3. Containerization and Labeling:
-
Use a compatible, leak-proof container for waste collection. The original container, if in good condition, is often a suitable choice.[4]
-
The container must be securely capped at all times, except when adding waste.[4]
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".[4]
-
The label must also include the full chemical name ("this compound") and a clear indication of the hazards (e.g., "Toxic," "Irritant").
4. Disposal Procedure:
-
For Spills: In case of a small spill, carefully sweep or shovel the solid material into a suitable container for disposal.[1] Avoid generating dust. Ensure the area is well-ventilated.
-
For Unused Product: Unused or unwanted this compound must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.[1]
-
Contacting Waste Management Professionals: Arrange for the collection of the hazardous waste through your institution's designated EHS or hazardous waste disposal service.[4] Provide them with a complete and accurate description of the waste.
5. Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal. This is often required for regulatory compliance.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific protocols of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for detailed and compliant disposal procedures.
References
Personal protective equipment for handling 5-Methoxy-3-nitro-1,2-xylene
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 5-Methoxy-3-nitro-1,2-xylene. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for structurally similar nitroaromatic compounds and established best practices for laboratory safety.
Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are suitable choices for protection.[1][2] Always inspect gloves for integrity before each use and change them immediately upon contamination.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1] For larger quantities or potential for significant exposure, chemical-resistant coveralls or an apron may be necessary. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated or if working outside of a chemical fume hood.[3][4] A full-face respirator with an appropriate cartridge may be required if exposure limits are exceeded or irritation is experienced.[2] |
Operational Plan: Handling and Storage
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust or vapors.
-
Avoid the formation of dust during handling.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][4]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[3][6]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Containment:
-
Designate a Waste Container: Use a clean, compatible, and clearly labeled hazardous waste container.
-
Segregate Waste: Do not mix with incompatible chemicals.
-
Labeling: The container must be labeled with "Hazardous Waste" and include the chemical name and associated hazards.
On-Site Management:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be secure, away from drains, and have secondary containment to manage potential leaks.
Disposal Method:
-
Direct disposal into the sanitary sewer or general trash is strictly prohibited.[7]
-
All waste must be disposed of through a licensed hazardous waste management service.[7] Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal procedures.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is required in the event of a spill or personnel exposure.
Spill Management Protocol:
-
Evacuate: Immediately evacuate personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[1]
-
Don PPE: Put on the appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1] For a liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container.[4]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




